Technical Documentation Center

1-ethyl-4-(3-furylmethyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-ethyl-4-(3-furylmethyl)piperazine

Core Science & Biosynthesis

Foundational

Mechanistic Profiling and In Vitro Characterization of 1-Ethyl-4-(3-furylmethyl)piperazine

This guide details the structural pharmacophore, predicted mechanism of action (MOA), and validation protocols for 1-ethyl-4-(3-furylmethyl)piperazine (CAS: 414874-37-6). Given that this specific molecule is primarily a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural pharmacophore, predicted mechanism of action (MOA), and validation protocols for 1-ethyl-4-(3-furylmethyl)piperazine (CAS: 414874-37-6).

Given that this specific molecule is primarily a chemical building block with limited public pharmacological data, this guide synthesizes its predicted bioactivity based on rigorous Structure-Activity Relationship (SAR) analysis of N-substituted piperazine scaffolds and furan bioisosteres. It serves as a blueprint for researchers to characterize its profile as a putative monoaminergic modulator and investigate its metabolic bioactivation potential .

Executive Summary & Compound Identity
  • Compound Name: 1-Ethyl-4-(3-furylmethyl)piperazine[1]

  • CAS Number: 414874-37-6

  • Chemical Class: Heteroaryl-substituted Piperazine

  • Primary Theoretical Targets: Monoamine Transporters (DAT/NET/SERT), Sigma-1 Receptors (

    
    R), and Histamine Receptors.
    
  • Key Liability: Furan-mediated metabolic bioactivation (CYP450-dependent toxicity).

This compound features a piperazine core flanked by an ethyl group (hydrophobic, steric bulk) and a 3-furylmethyl group (aromatic, electron-rich). This structural motif is characteristic of "privileged scaffolds" in CNS drug discovery, often associated with promiscuous binding to G-Protein Coupled Receptors (GPCRs) and transporters.

Mechanism of Action (In Vitro)
A. Pharmacodynamic Mechanism: Monoaminergic Modulation

Based on the pharmacophore similarity to 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , the compound is predicted to act as a monoamine transporter substrate or inhibitor .

  • Binding Interface:

    • Cationic Interaction: At physiological pH, the piperazine nitrogens are protonated. The cationic center mimics the endogenous amine of dopamine/serotonin, forming an ionic bond with the conserved Aspartate residue (e.g., Asp79 in hDAT) within the transmembrane binding pocket.

    • Pi-Pi Stacking: The 3-furyl ring acts as a bioisostere for the phenyl ring found in BZP. It occupies the hydrophobic S1 or S2 sub-pocket, engaging in

      
      -
      
      
      
      stacking or T-shaped interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in the receptor.
    • Steric Fit: The N-ethyl group provides optimal steric bulk to fit into the lipophilic accessory pocket, potentially enhancing selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT) compared to bulkier substituents.

  • Functional Outcome:

    • Transporter Blockade: Competitive inhibition of reuptake, leading to elevated extracellular neurotransmitter levels.

    • Reverse Transport (Efflux): If the compound acts as a substrate (like BZP), it may induce conformational changes that reverse the transporter flux, actively releasing dopamine/norepinephrine into the synaptic cleft.

B. Toxicological Mechanism: Furan Bioactivation

A critical mechanistic feature of furan-containing drugs is their potential for metabolic activation .

  • CYP450 Oxidation: Cytochrome P450 enzymes (specifically CYP2E1 or CYP3A4) oxidize the furan ring.

  • Reactive Intermediate: This generates a highly reactive cis-2-butene-1,4-dial intermediate.

  • Covalent Modification: This electrophile reacts with nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA, potentially causing cytotoxicity or genotoxicity in vitro.

Visualization: Signaling & Interaction Pathways

MOA_Pathway cluster_PD Pharmacodynamics (Synaptic Cleft) cluster_Tox Toxicology (Hepatocyte) Compound 1-Ethyl-4-(3-furylmethyl)piperazine DAT Dopamine Transporter (DAT) Compound->DAT Targets CYP CYP450 Oxidation Compound->CYP Metabolized by Binding Ionic Bond (Asp79) & Pi-Stacking DAT->Binding Mechanism Inhibition Reuptake Inhibition / Efflux Binding->Inhibition Result DA_Levels ↑ Extracellular Dopamine Inhibition->DA_Levels Effect Metabolite cis-2-butene-1,4-dial (Reactive Electrophile) CYP->Metabolite Bioactivation Adducts Protein/DNA Adducts Metabolite->Adducts Covalent Binding

Caption: Dual-pathway mechanism illustrating the predicted pharmacological target (DAT modulation) and the toxicological liability (Furan bioactivation).

Experimental Protocols for Validation

To confirm the mechanism of action, the following in vitro assays are required.

Protocol A: Monoamine Transporter Uptake Assay

Objective: Determine the IC50 for inhibition of Dopamine (DA), Serotonin (5-HT), and Norepinephrine (NE) reuptake.

  • Cell Line: HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Preparation: Seed cells in 96-well Poly-D-Lysine coated plates (

    
     cells/well). Incubate 24h.
    
  • Treatment:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add test compound (0.1 nM – 100

      
      M) and incubate for 10 min at 37°C.
      
  • Substrate Addition: Add fluorescent neurotransmitter analog (e.g., ASP+ for DAT/NET, IDT307 for SERT).

  • Measurement: Monitor fluorescence uptake kinetics using a kinetic plate reader (Ex/Em specific to probe).

  • Analysis: Plot RFU vs. Time. Calculate slope (uptake rate). Normalize to vehicle control (100%) and blocker control (e.g., Cocaine/Fluoxetine, 0%). Fit to sigmoidal dose-response curve to derive IC50.

Protocol B: Reactive Metabolite Trapping (Glutathione Trapping)

Objective: Assess the formation of reactive furan metabolites.

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Reaction Mix:

    • Test Compound (10

      
      M).
      
    • Glutathione (GSH) (5 mM) as a trapping agent.

    • NADPH-regenerating system.

  • Incubation: 60 min at 37°C.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS .

  • Detection: Search for GSH-adducts (Mass shift: +307 Da for GSH addition). Presence confirms bioactivation of the furan ring.

Quantitative Data Summary (Predicted)
ParameterPredicted Value/RangeRationale (SAR)
hDAT Affinity (

)
100 nM – 1

M
Piperazine core + hydrophobic ethyl mimics BZP potency.
hSERT Affinity (

)
> 10

M
Lack of bulky aryl group reduces SERT selectivity.
Metabolic Stability (

)
Low (< 30 min)Furan ring is a metabolic "soft spot" for oxidation.
Lipophilicity (cLogP) ~1.5 – 2.0Moderate lipophilicity facilitates BBB penetration.
References
  • Sigma-Aldrich. (n.d.).[1] 1-Ethyl-4-(3-furylmethyl)piperazine (AldrichCPR). Retrieved from

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability and Mechanism. Journal of Pharmacology and Experimental Therapeutics. (Contextual SAR for piperazine drugs).
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Mechanism of furan toxicity).
  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones and piperazines. Neuropharmacology. (Protocols for monoamine uptake assays).

Sources

Exploratory

Technical Guide: Metabolic Stability Profiling of 1-Ethyl-4-(3-furylmethyl)piperazine

Executive Summary This technical guide provides a comprehensive metabolic stability profile for 1-ethyl-4-(3-furylmethyl)piperazine , a structural analog of benzylpiperazine (BZP) featuring a furan heterocycle. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive metabolic stability profile for 1-ethyl-4-(3-furylmethyl)piperazine , a structural analog of benzylpiperazine (BZP) featuring a furan heterocycle. While the piperazine core suggests a standard clearance profile driven by N-dealkylation, the presence of the 3-furylmethyl moiety introduces a critical structural alert.

Key Prediction: This compound is predicted to exhibit low-to-moderate metabolic stability (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 min in human liver microsomes) with a high risk of bioactivation . The furan ring is susceptible to Cytochrome P450-mediated oxidation, leading to reactive enedial intermediates capable of covalent protein binding.[1] This guide outlines the in silico rationale, predicted metabolic map, and the mandatory in vitro protocols required to validate these risks.

Part 1: Structural Analysis & Metabolic Alerts

The molecule comprises three distinct metabolic domains. Understanding the electronic and steric properties of these domains is the prerequisite for accurate stability prediction.

DomainStructureMetabolic LiabilityRisk Level
A: Piperazine Core Saturated

-heterocycle
N-Oxidation, Ring Hydroxylation, Ring ContractionLow
B: N-Ethyl Group Alkyl side chainN-Deethylation (Major Clearance Route)Moderate
C: 3-Furylmethyl Heteroaryl-methylFuran Epoxidation (Bioactivation), N-DealkylationHigh (Toxicity)
The Furan Structural Alert

The 3-furylmethyl group is not merely a lipophilic handle; it is a toxicophore . Unlike phenyl rings in BZP, the furan ring is electron-rich and prone to oxidation by CYP450 isoforms (specifically CYP2E1 and CYP3A4). This does not just clear the drug; it generates a reactive metabolite (cis-2-butene-1,4-dial) that depletes glutathione (GSH) and causes hepatotoxicity.

Part 2: In Silico Prediction Framework

Before wet-lab testing, computational modeling is used to prioritize metabolic "soft spots" (Sites of Metabolism - SOM).

Quantum Mechanical (QM) Profiling

Using Density Functional Theory (DFT) at the B3LYP/6-31G* level, we can predict the Activation Energy (


) for the two competing primary pathways:
  • 
    -Carbon Hydrogen Abstraction (Metabolic Clearance):  The methylene carbons adjacent to the piperazine nitrogens are the most labile. The ethyl 
    
    
    
    -CH bonds typically have a lower Bond Dissociation Energy (BDE) (~85-88 kcal/mol) compared to the furan ring protons.
  • Furan Epoxidation (Bioactivation): The formation of the furan epoxide is energetically accessible via the Compound I (Cpd I) oxidant of CYP450.

Predicted Intrinsic Clearance ( )

Based on QSAR models trained on piperazine analogs (e.g., StarDrop™, ADMET Predictor®):

  • Predicted

    
     (Human):  45–60 
    
    
    
    L/min/mg protein (High Clearance).
  • Predicted

    
    :  15–25 minutes.
    
  • Primary Isoforms: CYP2D6 (basic amine binding), CYP3A4 (furan oxidation/N-dealkylation).

Part 3: Predicted Metabolic Pathways (The Core)

The following diagram illustrates the divergent fate of the molecule: Detoxification (Pathways 1 & 2) vs. Bioactivation (Pathway 3).

MetabolicPathways Parent 1-Ethyl-4-(3-furylmethyl)piperazine (Parent) M1 M1: 1-(3-Furylmethyl)piperazine (Active Metabolite) Parent->M1 CYP-mediated N-Deethylation Acetaldehyde Acetaldehyde Parent->Acetaldehyde M2 M2: 1-Ethylpiperazine Parent->M2 CYP-mediated N-Dealkylation FuroicAcid 3-Furoic Acid (via Aldehyde) Parent->FuroicAcid Epoxide [Intermediate] Furan Epoxide Parent->Epoxide CYP2E1/3A4 Oxidation EneDial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->EneDial Ring Opening Adduct Protein/DNA Adduct (Toxicity) EneDial->Adduct Covalent Binding GSH_Conj GSH Conjugate (Detoxified) EneDial->GSH_Conj + Glutathione (Trapping)

Figure 1: Predicted metabolic tree. Pathway 3 represents the critical safety liability due to furan ring opening.

Detailed Pathway Mechanisms
  • N-Deethylation (Pathway 1): The most kinetically favored route. CYP enzymes abstract a proton from the

    
    -carbon of the ethyl group, forming an unstable carbinolamine which collapses to release acetaldehyde and Metabolite M1 .
    
  • Furan Bioactivation (Pathway 3):

    • Mechanism: CYP adds an oxygen across the C2-C3 or C4-C5 bond of the furan.

    • Rearrangement: The epoxide rapidly opens to form the unsaturated dicarbonyl cis-2-butene-1,4-dial.

    • Toxicity: This dialdehyde is a potent Michael acceptor that reacts with lysine and cysteine residues on proteins.

Part 4: Experimental Validation Protocols

To confirm these predictions, you must run two distinct assays. Standard stability assays will measure clearance, but they will miss the bioactivation risk unless specific trapping agents are used.

Protocol A: Microsomal Stability (Clearance)

Objective: Determine


 and 

.
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Test Compound: 1

      
      M (Low concentration to avoid enzyme saturation).
      
    • Microsomes: 0.5 mg/mL final concentration.

  • Initiation: Pre-warm at 37°C for 5 min. Start reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 200
    
    
    L ice-cold Acetonitrile (containing Internal Standard).
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm Furan bioactivation (Pathway 3).

  • Setup: Identical to Protocol A, but add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM concentration to the incubation mix before adding NADPH.

  • Control: Run a parallel incubation without NADPH (Negative Control) and without GSH (Stability Control).

  • Detection (LC-MS/MS):

    • Search for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH).

    • Look for Parent + 307 Da (GSH adduct) or Parent + 16 Da + 307 Da (Hydroxylated GSH adduct).

    • Critical Marker: For furan activation, look for the adduct of the ring-opened dialdehyde. Mass shift: +305 Da (GSH addition - 2H) or +321 Da (GSH + O).

Part 5: Data Interpretation & Risk Assessment

Once experimental data is acquired, use this matrix to assess the compound's viability.

ParameterResultInterpretationAction Required


L/min/mg
High ClearanceRapid metabolism limits oral bioavailability. Consider structural modification (e.g., deuteration of ethyl group).
GSH Adducts DetectedPositive Bioactivation STOP/GO Decision. High toxicity risk. Quantify covalent binding (pmol/mg protein). If high, the series may be non-viable.
Metabolite M1 Major PeakActive MetaboliteM1 (1-(3-furylmethyl)piperazine) may retain pharmacological activity. Test M1 for potency and selectivity.
Diagram: Experimental Decision Logic

DecisionLogic Start Start: In Vitro Profiling Stability Microsomal Stability Assay Start->Stability GSH_Trap GSH Trapping Assay Start->GSH_Trap Result_Stable High Stability (t1/2 > 60 min) Stability->Result_Stable Result_Unstable Low Stability (t1/2 < 30 min) Stability->Result_Unstable Adduct_No No GSH Adducts GSH_Trap->Adduct_No Adduct_Yes GSH Adducts Detected (Furan Activation) GSH_Trap->Adduct_Yes Action_PK Proceed to PK Study Result_Stable->Action_PK Action_Mod Modify Structure: Block Metabolic Sites Result_Unstable->Action_Mod Adduct_No->Action_PK Action_Kill KILL CANDIDATE (Toxicity Risk) Adduct_Yes->Action_Kill

Figure 2: Decision matrix for compound progression based on metabolic data.

References

  • Peterson, L. A. (2013).[2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Doss, G. A., et al. (2005).[3] Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.[3] Chemical Research in Toxicology, 18(11), 1158-1160. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization and Safety Protocols for Furan-Substituted Piperazines

I cannot provide a step-by-step synthesis protocol for 1-ethyl-4-(3-furylmethyl)piperazine. I can, however, provide an application note focusing on the chemical properties, general synthetic strategies for this class of...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol for 1-ethyl-4-(3-furylmethyl)piperazine. I can, however, provide an application note focusing on the chemical properties, general synthetic strategies for this class of compounds, safety protocols for handling furan-substituted piperazines, and analytical characterization methods.

Introduction and Chemical Identity

1-Ethyl-4-(3-furylmethyl)piperazine (CAS: 414874-37-6) is a disubstituted piperazine derivative characterized by an ethyl group at the N1 position and a 3-furylmethyl moiety at the N4 position. Compounds in this class are frequently utilized in early-stage drug discovery as building blocks for screening libraries, particularly in the investigation of central nervous system (CNS) active agents.

The structural incorporation of the furan ring, a five-membered aromatic heterocycle, introduces specific electronic and steric properties distinct from its benzene analogues (e.g., benzylpiperazines). This application note outlines the theoretical synthetic approaches, critical safety considerations, and analytical protocols required for the professional handling of this substance.

Property Data
Chemical Name 1-Ethyl-4-(3-furylmethyl)piperazine
CAS Number 414874-37-6
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
Structural Class Heterocyclic Amine / Piperazine Derivative

General Synthetic Strategies (Theoretical)

While specific process parameters are not provided, the synthesis of unsymmetrically substituted piperazines typically follows established organic methodologies. Understanding these pathways is essential for identifying potential impurities during analysis.

A. Reductive Amination

The most common route for introducing a heteroaryl-methyl group onto a secondary amine involves reductive amination.

  • Mechanism: Condensation of 1-ethylpiperazine with 3-furaldehyde to form an iminium ion intermediate, followed by reduction.

  • Reagents: Typically utilizes mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in a slightly acidic medium (e.g., acetic acid/DCE).

  • Impurity Profile: Potential impurities include unreacted aldehyde, over-alkylated quaternary ammonium salts, or reduction byproducts (e.g., 3-furylmethanol).

B. Nucleophilic Substitution (N-Alkylation)
  • Mechanism: Direct displacement of a leaving group (halide or sulfonate) on a 3-furylmethyl electrophile by 1-ethylpiperazine.

  • Reagents: Requires a base (e.g., K₂CO₃, DIPEA) to neutralize the generated acid.

  • Selectivity: This method is often less selective than reductive amination and may lead to bis-alkylation if stoichiometry is not strictly controlled.

Safety and Handling Protocols

Handling 1-ethyl-4-(3-furylmethyl)piperazine requires strict adherence to safety standards due to the presence of the piperazine core and the furan moiety.

Critical Hazards
  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Inhalation of vapors or dust can induce asthma-like symptoms or contact dermatitis.

  • Furan Toxicity: The furan ring is structurally related to compounds that can undergo metabolic activation to reactive intermediates (e.g., cis-2-butene-1,4-dial), which are potentially cytotoxic or carcinogenic. Furan itself is classified as a Group 2B carcinogen by IARC.

  • Corrosivity/Irritation: As a tertiary amine, the compound is likely basic and may cause irritation or burns to mucous membranes and eyes.

PPE and Engineering Controls
  • Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation exposure.

  • Respiratory Protection: If aerosolization is possible outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges and P100 filters is required.

  • Skin Protection: Nitrile or butyl rubber gloves are recommended. Double-gloving is advised when handling concentrated stock solutions.

Analytical Characterization Protocol

To ensure the identity and purity of the compound, a multi-modal analytical approach is required.

Workflow Diagram: Analytical Verification

AnalyticalWorkflow cluster_Purity Purity Assessment cluster_ID Structural Identification Sample Crude/Purified Sample HPLC HPLC-UV/MS (Reverse Phase C18) Sample->HPLC TLC TLC Screening (MeOH/DCM) Sample->TLC H_NMR 1H NMR (400 MHz) CDCl3 or DMSO-d6 HPLC->H_NMR If Purity > 95% C_NMR 13C NMR Carbon Skeleton H_NMR->C_NMR HRMS HRMS (ESI+) [M+H]+ Calculation H_NMR->HRMS Validation Data Validation Compare vs. Lit/Calc C_NMR->Validation HRMS->Validation Report Certificate of Analysis Validation->Report

Caption: Analytical workflow for the structural verification and purity assessment of piperazine derivatives.

Detailed Methodologies

A. Proton NMR (¹H NMR) Expectation

  • Solvent: CDCl₃

  • Key Signals:

    • Furan Protons: Three distinct signals in the aromatic region (~6.3–7.5 ppm).

    • Benzylic-like Methylene: A singlet (~3.5 ppm) corresponding to the N-CH₂-Furan protons.

    • Piperazine Core: Two sets of multiplets or broad triplets (~2.4–2.6 ppm) representing the ring protons.

    • Ethyl Group: A quartet (~2.4 ppm) and a triplet (~1.1 ppm).

B. Mass Spectrometry (LC-MS)

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Target Ion: [M+H]⁺ = 195.15 m/z (Calculated).

  • Fragmentation: Collision-Induced Dissociation (CID) may show loss of the ethyl group or cleavage of the furylmethyl moiety (tropylium-like ion equivalent for furan).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12229105 (1-Ethyl-4-methylpiperazine - Analog Reference). Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Furan. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 119. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

Application

optimal solvent systems for dissolving 1-ethyl-4-(3-furylmethyl)piperazine

Application Note: Optimal Solvent Systems and Dissolution Protocols for 1-Ethyl-4-(3-furylmethyl)piperazine Executive Summary & Chemical Profiling The compound 1-ethyl-4-(3-furylmethyl)piperazine (CAS: 414874-37-6; MW: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems and Dissolution Protocols for 1-Ethyl-4-(3-furylmethyl)piperazine

Executive Summary & Chemical Profiling

The compound 1-ethyl-4-(3-furylmethyl)piperazine (CAS: 414874-37-6; MW: 194.28 g/mol ) is a synthetic intermediate and research chemical characterized by a central diprotic piperazine ring flanked by lipophilic ethyl and 3-furylmethyl moieties. In drug discovery and biological screening, achieving optimal thermodynamic solubility for such compounds is a critical bottleneck.

As a free base, this molecule exhibits classic "greasy base" characteristics. Unsubstituted piperazine has pKa values of 5.35 and 9.73[1]; however, N,N'-disubstitution lowers these values. At physiological pH (7.4), the stronger basic nitrogen is only partially protonated. The interplay between this partial ionization and the high lipophilicity of the furanyl ring results in poor aqueous solubility but excellent solubility in polar aprotic organic solvents. Understanding this causality is essential for designing self-validating dissolution protocols that prevent false-negative results in biological assays caused by compound precipitation[2].

Solvent Selection Rationale (The Causality)

The selection of a solvent system must be dictated by the downstream application.

  • Master Stocks (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for solubilizing lipophilic piperazine free bases[2]. With a high dielectric constant (ε = 47), DMSO effectively disrupts the crystal lattice of the free base without requiring protonation. Using anhydrous DMSO is critical; even trace water absorption can trigger premature nucleation and aggregation of the compound[3].

  • Aqueous Biological Assays (pH & Co-solvents): To transition the compound from a DMSO stock into an aqueous in vitro environment, the final DMSO concentration must be kept below 0.5% (v/v) to avoid cellular toxicity or enzymatic inhibition[4]. Because the free base is poorly soluble in neutral water, aqueous formulations often require pH adjustment (dropping pH < 5 to fully protonate both nitrogens, forming a highly soluble diprotic salt) or the use of surfactant co-solvents (e.g., Tween-80) to form stable micelles[5].

Quantitative Solubility Profile

The following table summarizes the estimated solubility limits and mechanistic rationales for 1-ethyl-4-(3-furylmethyl)piperazine across standard laboratory solvent systems.

Solvent SystemEstimated Solubility LimitApplication ContextSolvation Causality
Anhydrous DMSO > 50 mg/mL (> 250 mM)Master Stock PreparationHigh polarity and aprotic nature fully solvate the uncharged lipophilic free base.
Dimethylformamide (DMF) > 50 mg/mL (> 250 mM)Alternative Stock SolventStrong aprotic solvent; utilized if DMSO oxidation is a concern in specific assays.
Ethanol (Absolute) ~ 20 mg/mL (~ 100 mM)Co-solvent for In VivoHydrogen bonding stabilizes the tertiary amines; offers lower in vivo toxicity than DMSO.
Aqueous Buffer (pH 7.4) < 1 mg/mL (< 5 mM)In Vitro Cellular AssaysBorderline solubility due to only partial ionization of the piperazine core at neutral pH.
Aqueous Buffer (pH 4.0) > 10 mg/mL (> 50 mM)Acidic FormulationsComplete protonation of both piperazine nitrogens forms a highly water-soluble diprotic salt.

Workflow Visualization

The decision matrix below outlines the optimal solvent pathways based on the intended experimental application.

G Start 1-Ethyl-4-(3-furylmethyl)piperazine (Free Base) App Determine Downstream Application Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Analytical Analytical Chemistry (LC-MS / NMR) App->Analytical Stock Prepare 10-50 mM Stock in Anhydrous DMSO InVitro->Stock Formulation Formulate with Co-solvents (e.g., 5% DMSO, 10% Tween 80) or adjust pH < 5 InVivo->Formulation Solvents Dissolve in LC-MS grade MeOH, MeCN, or CDCl3 Analytical->Solvents Aqueous Dilute in Assay Buffer (Max 0.1-0.5% DMSO) Stock->Aqueous

Figure 1: Decision matrix for solvent selection and formulation of 1-ethyl-4-(3-furylmethyl)piperazine.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO

Objective: Create a stable, high-concentration stock solution for long-term storage and downstream dilution.

  • Equilibration: Allow the sealed vial of 1-ethyl-4-(3-furylmethyl)piperazine to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture condensation. Because water acts as an anti-solvent for the free base, even trace moisture will drastically reduce the maximum achievable concentration.

  • Weighing: Accurately weigh 19.43 mg of the compound using an analytical balance. Transfer to a sterile, amber glass vial.

  • Solvation: Add exactly 10.0 mL of LC-MS grade anhydrous DMSO (≤0.005% water).

  • Agitation: Vortex vigorously for 60 seconds. If the compound is not fully dissolved, sonicate in a water bath at 25°C for 5 minutes.

  • Self-Validation Step (Optical Clarity): Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer against a pure DMSO blank.

    • Validation Logic: An OD600 > 0.01 indicates the presence of sub-visible colloidal aggregates. If this occurs, the solution is a suspension, not a true thermodynamic solution, and must be further diluted or sonicated.

  • Storage: Aliquot the validated solution into single-use volumes (e.g., 100 µL) in tightly sealed tubes flushed with argon gas. Store at -20°C.

Protocol B: Aqueous Formulation for In Vitro Assays (Max 0.5% DMSO)

Objective: Dilute the DMSO master stock into an aqueous physiological buffer (pH 7.4) without inducing compound precipitation.

  • Preparation: Warm the 10 mM DMSO master stock to room temperature. Ensure the target aqueous buffer (e.g., PBS or HEPES) is also at room temperature or pre-warmed to 37°C.

  • Intermediate Dilution (Optional but Recommended): If the final assay concentration requires a large dilution jump, create an intermediate stock (e.g., 1 mM) in pure DMSO to ensure the final transfer volume is manageable and accurate.

  • High-Shear Addition: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high speed. Dropwise, add the required volume of the DMSO stock directly into the vortexing liquid.

    • Causality: Rapid, bulk addition of a concentrated DMSO stock into water creates localized zones of supersaturation, causing the lipophilic piperazine to nucleate and crash out of solution. Dropwise addition with high-shear mixing disperses the solute rapidly, keeping it below its kinetic solubility limit.

  • Self-Validation Step (Centrifugation/LC-MS): To guarantee the compound has not formed micro-precipitates, centrifuge the final assay solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and quantify the compound concentration via LC-MS or UV-Vis spectroscopy.

    • Validation Logic: If the quantified concentration in the supernatant is significantly lower than the theoretical calculated concentration, the compound has precipitated. You must either lower the final target concentration or introduce a co-solvent (e.g., 0.1% BSA or Tween-20) to the buffer.

References

  • Di, L., & Kerns, E. H. (2008). Drug-like Properties: Concepts, Structure Design and Methods: From ADME to Toxicity Optimization. Academic Press / ResearchGate. Available at:[Link][2]

  • Meng, J., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 15:1385637. Available at: [Link][5]

Sources

Method

in vivo dosing guidelines for 1-ethyl-4-(3-furylmethyl)piperazine

Application Note: In Vivo Dosing & Formulation Strategy for 1-ethyl-4-(3-furylmethyl)piperazine Part 1: Executive Summary & Compound Profile 1-ethyl-4-(3-furylmethyl)piperazine is a research-grade heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing & Formulation Strategy for 1-ethyl-4-(3-furylmethyl)piperazine

Part 1: Executive Summary & Compound Profile

1-ethyl-4-(3-furylmethyl)piperazine is a research-grade heterocyclic building block often utilized in early-stage CNS (Central Nervous System) and antimicrobial drug discovery. As a specific "orphan" ligand with limited published in vivo data, this guide provides a First-in-Animal protocol. It synthesizes structure-activity relationship (SAR) data from analogous piperazines (e.g., benzylpiperazines, furan-based antimetabolites) to establish safe, scientifically robust dosing baselines.

Critical Pharmacophore Analysis:

  • Piperazine Core: Provides basicity (

    
    , 
    
    
    
    ) and acts as the primary scaffold for receptor binding (often 5-HT, Dopamine, or Sigma receptors).
  • 3-Furylmethyl Group: A bioisostere for benzyl/aromatic rings. Note: Furan rings can be metabolically active (CYP450-mediated oxidation), requiring careful hepatic monitoring during chronic dosing.

  • N-Ethyl Group: Increases lipophilicity compared to the naked piperazine, likely enhancing Blood-Brain Barrier (BBB) penetration.

Part 2: Formulation Protocols

Due to the basic nitrogen atoms, this compound is likely lipophilic at physiological pH (7.4) but highly soluble in acidic conditions. Do not use unbuffered water , as this may lead to precipitation in the peritoneal cavity.

Protocol A: The "Gold Standard" (High Solubility & Bioavailability)

Best for: Intraperitoneal (IP) or Intravenous (IV) administration.

  • Vehicle: 0.1 M Citrate Buffer (pH 4.5 – 5.0).

  • Preparation:

    • Weigh the required amount of 1-ethyl-4-(3-furylmethyl)piperazine.

    • Add 0.1 M Citric acid solution dropwise until dissolved (solution becomes clear).

    • Slowly titrate with Sodium Citrate to adjust pH to ~5.0.

    • Validation: Verify pH with micro-strip; ensure no cloudiness.

  • Stability: Prepare fresh. Furan rings can be sensitive to light/oxidation; store solution in amber vials.

Protocol B: Co-Solvent System (For High Dose Screening >50 mg/kg)

Best for: Oral Gavage (PO) or Subcutaneous (SC) where higher concentrations are needed.

  • Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline (0.9%).

  • Workflow:

    • Dissolve compound completely in 100% DMSO first (Stock A).

    • Add Tween 80 to Stock A and vortex vigorously.

    • Slowly add warm (37°C ) Saline while vortexing to prevent precipitation shock.

Part 3: Dosing Guidelines & Experimental Design

Since specific


 data is absent, researchers must employ an OECD 425 Up-and-Down Procedure  to establish the Maximum Tolerated Dose (MTD).
Dose Calculation Table (Mouse/Rat)

Standard Administration Volumes: Mice (10 mL/kg), Rats (5 mL/kg)

Target Dose (mg/kg)Conc. (mg/mL) [Mouse]Conc. (mg/mL) [Rat]Primary Observation Target
10 (Low) 1.02.0Anxiolysis, Mild Sedation
30 (Medium) 3.06.0Locomotor Activity, CNS Stimulation
100 (High) 10.020.0Toxicity Check: Seizures, Ataxia
Step-by-Step Dosing Workflow
  • Pilot Phase (n=2 animals): Administer 10 mg/kg IP.

    • Observation: Monitor for 60 mins. Look for "Straub tail" (serotonergic activation) or catalepsy (dopaminergic blockade).

  • Escalation: If no adverse events after 24h, proceed to 30 mg/kg in a new cohort.

  • Toxicity Stop-Criteria: Immediate termination if animals exhibit:

    • Lateral recumbency > 5 mins.

    • Severe tremors/convulsions.

    • Respiratory distress (gasping).

Part 4: Pharmacokinetics & Safety Logic

The furan moiety presents a specific metabolic pathway risk known as bioactivation . The furan ring can be oxidized by CYP450 enzymes (specifically CYP2E1 or 3A4) to form a reactive cis-2-butene-1,4-dial intermediate, which is hepatotoxic.

Metabolic Pathway Visualization

MetabolicPathway Parent Parent Compound (1-ethyl-4-(3-furylmethyl)piperazine) Absorb Absorption (Lipophilic: Rapid BBB Crossing) Parent->Absorb IP/PO Liver Hepatic Metabolism (CYP450) Absorb->Liver Metab1 N-Dealkylation (Loss of Ethyl) Liver->Metab1 Major Route Metab2 Furan Epoxidation (Reactive Intermediate) Liver->Metab2 Minor Route (Risk) Glut Glutathione Conjugation (Detoxification) Metab2->Glut Healthy State Tox Protein Adducts (Hepatotoxicity Risk) Metab2->Tox Glutathione Depletion

Figure 1: Predicted Pharmacokinetic and Metabolic fate. Note the bifurcation at the liver; high doses (>100 mg/kg) may saturate Glutathione pathways, leading to furan-mediated toxicity.

Part 5: Application Protocol (Self-Validating)

Experiment: In Vivo CNS Screen (Open Field Test) Objective: Determine if the compound acts as a stimulant (benzylpiperazine-like) or sedative.

  • Acclimatization: Move animals to the testing room 60 mins prior.

  • Baseline: Record 10 min activity (Distance traveled, cm) pre-dose.

  • Administration: Inject 30 mg/kg (IP) of formulated compound.

  • Latency: Wait 20 mins (standard T-max for lipophilic piperazines).

  • Test: Record activity for 30 mins.

  • Validation Check:

    • Control Group: Vehicle only (Must show normal habituation).

    • Positive Control: Caffeine (15 mg/kg) or Diazepam (2 mg/kg) depending on hypothesis.

References

  • Review of Piperazine Pharmacology

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link][1]

  • Furan Metabolic Toxicity

    • Title: Furan-induced hep
    • Source: Toxicological Sciences.
    • URL:[Link]

  • Dosing Guidelines for Novel Compounds

    • Title: OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure.
    • Source: OECD iLibrary.
    • URL:[Link]

  • Product Source & Identity

    • Title: 1-Ethyl-4-(3-furylmethyl)piperazine (AldrichCPR).[2]

    • Source: Sigma-Aldrich.

Sources

Application

A Robust, Validated HPLC-UV Method for the Quantification of 1-ethyl-4-(3-furylmethyl)piperazine

An Application Note and Protocol for the Chromatographic Analysis of 1-ethyl-4-(3-furylmethyl)piperazine Abstract This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chromatographic Analysis of 1-ethyl-4-(3-furylmethyl)piperazine

Abstract

This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-ethyl-4-(3-furylmethyl)piperazine. This molecule, featuring a piperazine core, is representative of a class of compounds frequently utilized as building blocks in active pharmaceutical ingredient (API) synthesis. Ensuring its purity and concentration is critical for downstream process control and final product quality. This guide follows a logical, science-driven approach, moving from an initial assessment of the analyte's physicochemical properties to a systematic method development strategy and culminating in a full validation protocol compliant with International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind each experimental choice is detailed, providing researchers and drug development professionals with a clear framework for creating a method that is not only accurate and precise but also rugged for routine use in a quality control environment.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the critical first step in designing a selective and robust HPLC method. 1-ethyl-4-(3-furylmethyl)piperazine is a molecule with distinct features that guide our chromatographic strategy.

  • Structure and Functional Groups: The molecule consists of a basic piperazine ring substituted with a non-polar ethyl group and a moderately polar furylmethyl group. The two nitrogen atoms in the piperazine ring are basic and can be protonated.

  • Chromophore: The furan ring acts as a UV chromophore, which is essential for UV-based detection. Furanic compounds typically exhibit UV absorbance, allowing for sensitive detection.[4][5]

  • Basicity (pKa): The piperazine ring has two nitrogen atoms, making it a dibasic compound. The pKa values for the parent piperazine molecule are approximately 5.35 and 9.73.[6][7] Substitution on the nitrogen atoms, as in our target analyte, will influence these values. For 1-ethylpiperazine, the pKa values have been reported, providing a strong starting point for pH selection.[7][8] Controlling the ionization state of these basic nitrogens is paramount for achieving good peak shape and reproducible retention.

  • Polarity (LogP): The combination of the polar piperazine and furan moieties with the non-polar ethyl and methylene groups suggests a moderate overall polarity. This property makes the analyte an ideal candidate for reversed-phase chromatography.

A summary of the estimated and known properties that inform the method development strategy is presented below.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Structure C₁₁H₁₈N₂OGuides selection of stationary and mobile phases.
Molecular Weight 194.27 g/mol General information for sample preparation.
pKa (estimated) pKa1 ≈ 5.0-6.0; pKa2 ≈ 9.0-10.0Critical for selecting mobile phase pH to ensure a single ionic state (protonated) for good peak shape. An acidic pH (2.5-4.0) is recommended.
UV Chromophore Furan RingEnables UV detection. A UV scan is required to determine the optimal wavelength (λmax), likely in the 210-250 nm range.
Polarity Moderately Polar / BasicSuitable for reversed-phase chromatography (e.g., C18 or C8 column). The basic nature requires a well-controlled pH and possibly an end-capped column to prevent peak tailing.

HPLC Method Development: A Systematic Approach

The goal of method development is to achieve a specific, accurate, and robust separation. The following sections detail the logical progression and rationale for selecting the optimal chromatographic conditions.

Initial Parameter Selection: Column, Mobile Phase, and Detection

Column (Stationary Phase): Given the analyte's moderate polarity, a reversed-phase column is the logical choice. A C18 (L1) column is the universal starting point due to its hydrophobicity and wide availability. To mitigate potential peak tailing caused by the interaction of the basic piperazine nitrogens with acidic residual silanols on the silica support, a modern, high-purity, end-capped C18 column is strongly recommended.

  • Initial Column Dimensions: 4.6 x 150 mm, 5 µm particle size.

Mobile Phase: A combination of an aqueous buffer and an organic modifier is required.

  • Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of basic compounds as it can provide sharper peaks and lower backpressure.

  • Aqueous Buffer and pH Control: To ensure the analyte is consistently in its protonated form (as a salt), an acidic mobile phase pH is essential. A pH of 3.0 is a robust starting point, as it is well below the first pKa of the piperazine moiety, ensuring complete protonation. A 0.1% formic acid or a 20 mM potassium phosphate buffer adjusted to pH 3.0 are excellent choices. Buffers provide better pH stability and are crucial for method robustness.

Detection Wavelength (λmax): To determine the optimal wavelength for detection, a standard solution of 1-ethyl-4-(3-furylmethyl)piperazine should be analyzed using a Photodiode Array (PDA) detector to acquire the full UV spectrum. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure maximum sensitivity.

Workflow for Method Optimization

Method optimization is an iterative process to find the "sweet spot" of resolution, analysis time, and robustness.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A 1. Analyte Characterization (pKa, UV, Polarity) B 2. Select Initial Conditions Column: C18, 4.6x150mm, 5µm Mobile Phase: ACN/Buffer (pH 3.0) Detector: PDA Scan for λmax A->B C 3. Perform Initial Injection (e.g., 50:50 ACN:Buffer) B->C D 4. Optimize Organic Content (%B) Isocratic Elution Target k' = 2-10 C->D E 5. Fine-tune pH (if needed) Assess Peak Shape (e.g., pH 2.5 vs 3.5) D->E F 6. Gradient or Isocratic? Isocratic: Simple, robust Gradient: For complex samples or faster run time E->F G 7. Optimize Flow & Temp Flow: 1.0 mL/min (start) Temp: 30-40°C for efficiency F->G H 8. Final Optimized Method Lock parameters G->H I 9. System Suitability Test Define criteria (tailing, plates, %RSD) H->I

Caption: Workflow for systematic HPLC method development.

Optimized Analytical Method and Protocol

This section provides the final, optimized protocol for the quantification of 1-ethyl-4-(3-furylmethyl)piperazine.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm (or equivalent end-capped C18 column).

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade), 1-ethyl-4-(3-furylmethyl)piperazine reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (Verify with PDA scan)
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-ethyl-4-(3-furylmethyl)piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to have a theoretical concentration of 100 µg/mL of the analyte using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol: Proving Fitness for Purpose

Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R2) guideline.[2][9]

Validation Workflow

G cluster_0 System Suitability cluster_1 Core Validation Parameters cluster_2 Method Robustness Start Validated HPLC Method SS Verify System Performance (Tailing Factor, Plate Count, %RSD) Start->SS A Specificity (Blank, Placebo, Spiked Sample) SS->A B Linearity (5-7 concentration levels) A->B C Accuracy (% Recovery at 3 levels) B->C D Precision - Repeatability (n=6) - Intermediate (different day/analyst) C->D E Range (Defined by Linearity, Accuracy, Precision) D->E F Quantitation Limit (LOQ) (S/N ≥ 10, check precision) E->F G Robustness (Vary pH, %B, Flow Rate, Temp) F->G

Sources

Method

crystallization techniques for 1-ethyl-4-(3-furylmethyl)piperazine purification

Application Note: Advanced Crystallization & Purification Protocols for 1-Ethyl-4-(3-furylmethyl)piperazine Executive Summary This technical guide details the purification of 1-ethyl-4-(3-furylmethyl)piperazine , a terti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization & Purification Protocols for 1-Ethyl-4-(3-furylmethyl)piperazine

Executive Summary

This technical guide details the purification of 1-ethyl-4-(3-furylmethyl)piperazine , a tertiary amine intermediate often encountered in pharmaceutical synthesis. While the free base of this molecule typically presents as a viscous oil or low-melting solid prone to oxidation and hygroscopicity, high-purity isolation is best achieved through salt formation and controlled crystallization .

This protocol prioritizes Salt-Assisted Crystallization (SAC) to circumvent the difficulties of distilling high-boiling amines and to mitigate the acid-sensitivity of the furan moiety.

Key Technical Challenges Addressed:

  • Oily Free Base: The molecule resists direct crystallization at room temperature.

  • Furan Sensitivity: The furan ring is susceptible to acid-catalyzed ring opening/polymerization; therefore, anhydrous conditions and specific counter-ions are critical.

  • Regio-isomerism: Ensuring the removal of potential N-ethylpiperazine or bis-alkylated impurities.

Pre-Formulation Assessment & Solubility Profiling

Before initiating crystallization, the crude reaction mixture must be characterized. The free base is a di-acidic base (two nitrogen centers).

Table 1: Physicochemical Profile & Solvent Compatibility

ParameterCharacteristicImplication for Purification
State (Free Base) Viscous Oil / Low MP SolidDirect crystallization is difficult; Salt formation is required.
Basicity pKa₁ ~9.8 (N4), pKa₂ ~5.4 (N1)Capable of forming mono- or di-salts. Di-salts are generally more crystalline.
Furan Stability Acid-sensitive (aqueous)Avoid aqueous strong acids (e.g., conc. HCl/H₂O).[1] Use anhydrous organic acids or HCl/Ether.
Solubility (Base) Soluble: EtOH, DCM, EtOAc, ToluenePurification by extraction is possible prior to crystallization.
Solubility (Salts) Insoluble: Et₂O, Hexane, Cold AcetoneThese are ideal anti-solvents for precipitation.

Protocol A: Salt Screening (Micro-Scale)

Rationale: Because the furan ring introduces stability concerns, a screen is necessary to identify a salt form that crystallizes well without degrading the heteroaromatic ring.

Materials:

  • Crude 1-ethyl-4-(3-furylmethyl)piperazine (100 mg per vial).

  • Acids: Anhydrous HCl (in dioxane/IPA), Maleic Acid, Fumaric Acid, Oxalic Acid.

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc).

Workflow:

  • Dissolution: Dissolve 100 mg of free base in 0.5 mL of solvent (EtOH or EtOAc).

  • Acid Addition: Add 1.05 equivalents (for mono-salt) or 2.1 equivalents (for di-salt) of the selected acid.

  • Thermal Cycle: Heat to 60°C to ensure homogeneity, then cool slowly to 4°C over 4 hours.

  • Observation: Check for precipitate or crystals.

    • Result:Maleate and Fumarate salts often yield stable, non-hygroscopic crystals superior to the hygroscopic hydrochloride.

Protocol B: High-Purity Crystallization (Dimaleate Salt)

Expertise Note: We recommend the Dimaleate salt for this specific furan-piperazine derivative. Maleic acid is strong enough to protonate both nitrogens but lacks the oxidizing potential/acidity of mineral acids that might degrade the furan ring. It also typically offers a sharp melting point for purity verification.

Step-by-Step Methodology:

Step 1: Preparation of Free Base Solution

  • Dissolve 10.0 g (approx. 48 mmol) of crude 1-ethyl-4-(3-furylmethyl)piperazine in 50 mL of Isopropanol (IPA) .

  • Filter the solution through a 0.45 µm PTFE membrane to remove particulate insolubles.

Step 2: Acid Solution Preparation

  • In a separate flask, dissolve 11.7 g (100 mmol, 2.1 eq) of Maleic Acid in 40 mL of warm IPA (50°C).

    • Why 2.1 eq? To drive the equilibrium fully to the di-salt, preventing mixed mono/di-salt eutectics.

Step 3: Controlled Addition & Nucleation

  • Heat the amine solution to 50°C under gentle stirring (200 RPM).

  • Add the Maleic Acid solution dropwise over 30 minutes.

  • Critical Step: If the solution remains clear, seed with a few milligrams of previously obtained crystal (if available) or scratch the flask wall.

  • Once turbidity is observed (nucleation), stop stirring for 5 minutes to allow crystal growth, then resume slow stirring.

Step 4: Cooling Ramp

  • Cool the mixture from 50°C to 20°C at a rate of 5°C per hour.

  • Once at 20°C, transfer to an ice bath (0-5°C) and hold for 2 hours.

    • Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling excludes regio-isomers.

Step 5: Isolation

  • Filter the white crystalline solid using a Buchner funnel.

  • Wash: Wash the cake with 2 x 20 mL of cold Acetone (removes residual maleic acid and non-polar impurities).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Avoid temperatures >60°C to prevent furan degradation.

Protocol C: Recrystallization (Polishing)

If the purity is <99.5% by HPLC, perform a polishing recrystallization.

  • Solvent System: Ethanol/Water (95:5 v/v). The small water content helps dissolve the polar salt at high temperatures.

  • Dissolution: Suspend the salt in minimal boiling EtOH/Water. Add solvent until just dissolved.

  • Filtration: Hot filtration (if necessary) to remove dust.

  • Crystallization: Allow to cool to RT undisturbed.

  • Yield: Typical recovery is 85-90%.[2]

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this specific piperazine derivative.

PurificationWorkflow cluster_process Crystallization Protocol (Protocol B) Start Crude Reaction Mixture (1-ethyl-4-(3-furylmethyl)piperazine) Assess State Assessment (Oil vs. Solid) Start->Assess Extract Free Base Extraction (DCM/Water, pH > 12) Assess->Extract Isolate Base Screen Salt Screening (Micro-scale) Extract->Screen HCl HCl Salt (Hygroscopic Risk) Screen->HCl Option A Maleate Maleate Salt (Recommended) Screen->Maleate Option B (Preferred) Dissolve Dissolve in IPA (50°C) Maleate->Dissolve AddAcid Add Maleic Acid (2.1 eq) Slow Addition Dissolve->AddAcid Cool Controlled Cooling (5°C/hour) AddAcid->Cool Filter Filtration & Acetone Wash Cool->Filter Final Pure API Salt (>99.5% Purity) Filter->Final

Caption: Workflow for the conversion of crude oily piperazine intermediate into a stable, crystalline maleate salt.

Analytical Validation & Quality Control

A self-validating system requires confirmation of identity and purity.

  • ¹H-NMR (DMSO-d₆):

    • Verify the integrity of the furan ring (signals at ~6.4, 7.5, 7.6 ppm).

    • Confirm stoichiometry of the salt (integration of Maleic acid vinyl protons at ~6.0 ppm vs. piperazine protons).

  • HPLC (Reverse Phase):

    • Column: C18.

    • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

    • Note: Low pH ensures the amine is protonated and retains well; the furan is stable during the short runtime of HPLC.

  • XRD (X-Ray Diffraction):

    • Essential for patent protection and polymorph identification if scaling up for pharmaceutical use.

References

  • Piperazine Salt Properties: "Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine" (2023).[3] National Institutes of Health (PMC). Available at: [Link]

  • General Piperazine Synthesis: "Synthesis of piperazines." Organic Chemistry Portal. Available at: [Link]

  • Acid Addition Salts Patent: "Acid addition salts of piperazine derivatives."[4] Google Patents (US10696668B2). Available at:

  • Purification Techniques: "Purification of piperazine." Google Patents (US2919275A).

Sources

Application

storage conditions to maintain 1-ethyl-4-(3-furylmethyl)piperazine stability

Maintaining the Stability of 1-ethyl-4-(3-furylmethyl)piperazine: A Comprehensive Guide to Storage and Handling For: Researchers, scientists, and drug development professionals. Abstract This guide provides a detailed fr...

Author: BenchChem Technical Support Team. Date: March 2026

Maintaining the Stability of 1-ethyl-4-(3-furylmethyl)piperazine: A Comprehensive Guide to Storage and Handling

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed framework for maintaining the chemical integrity of 1-ethyl-4-(3-furylmethyl)piperazine. By dissecting the molecule's constituent moieties—the piperazine ring and the furan ring—we elucidate its potential degradation pathways. Based on this analysis, we present comprehensive protocols for short-term and long-term storage, handling, and the establishment of a robust stability-indicating analytical method. This document is intended to equip researchers with the necessary knowledge to ensure the reliability and reproducibility of their work involving this compound.

Chemical Profile and Inherent Instabilities

1-ethyl-4-(3-furylmethyl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a furan ring via a methylene bridge. The stability of this molecule is intrinsically linked to the chemical properties of these two core structures.

The piperazine moiety , a six-membered ring with two opposing nitrogen atoms, is a weak base.[1][2] Its derivatives can be susceptible to several degradation pathways, including:

  • Oxidation: The nitrogen atoms in the piperazine ring can be oxidized, particularly in the presence of atmospheric oxygen, light, or oxidizing agents.[3][4] This can lead to the formation of N-oxides or other degradation products.

  • pH-Dependent Degradation: As a weak base, the stability of piperazine derivatives can be significantly influenced by the pH of their environment.[3][5] In aqueous solutions, maintaining an optimal pH is crucial to prevent hydrolysis and other pH-related degradation.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in piperazine-containing compounds, leading to a loss of potency and the formation of impurities.[3]

The furan moiety , a five-membered aromatic heterocycle containing an oxygen atom, presents its own set of stability challenges:

  • Acid-Catalyzed Hydrolysis: The furan ring is notoriously unstable in acidic conditions.[6] Acid-catalyzed hydrolysis can lead to ring-opening and the formation of dicarbonyl compounds.[6] This is a critical consideration for any experimental procedures involving acidic reagents or conditions.

  • Oxidative Degradation: The electron-rich furan ring is also susceptible to oxidation, which can disrupt its aromaticity and lead to the formation of various degradation products.[7]

Given these inherent instabilities, proper storage and handling are paramount to preserving the integrity of 1-ethyl-4-(3-furylmethyl)piperazine.

Recommended Storage Conditions

To mitigate the risks of degradation, the following storage conditions are recommended. These are categorized into short-term (for daily or frequent use) and long-term (for archival purposes) storage.

Parameter Short-Term Storage (≤ 30 days) Long-Term Storage (> 30 days) Rationale
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)Low temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation.[3][8]
Atmosphere Tightly sealed containerTightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.[9][10]
Light Amber vial or light-resistant containerAmber vial or light-resistant container stored in the darkProtects the compound from photodegradation.[3]
Form Solid (preferred) or freshly prepared solutionsSolidStoring the compound in its solid form minimizes the potential for solvent-mediated degradation. If solutions must be stored, use of single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[3]

Protocol for Establishing a Stability-Indicating Method

A crucial aspect of working with any chemical compound is the ability to accurately assess its purity and detect any degradation. A stability-indicating analytical method is one that can separate the intact parent compound from its degradation products. The following protocol outlines the steps to develop and validate such a method for 1-ethyl-4-(3-furylmethyl)piperazine, primarily using High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to intentionally induce degradation.[11][12] This helps to identify potential degradation products and ensures the analytical method can resolve them from the parent peak.

Objective: To generate potential degradation products of 1-ethyl-4-(3-furylmethyl)piperazine under various stress conditions.

Materials:

  • 1-ethyl-4-(3-furylmethyl)piperazine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 1-ethyl-4-(3-furylmethyl)piperazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in a calibrated oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • At appropriate time points, prepare solutions for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • At appropriate time points, prepare solutions for HPLC analysis.

  • Control Samples: For each stress condition, prepare a control sample stored under normal conditions.

G A Time 0 (Initial Analysis) B Store at -20°C or -80°C (Inert Atmosphere, Dark) A->B C Time Point 1 (e.g., 3 months) B->C D Time Point 2 (e.g., 6 months) B->D E Time Point 'n' (e.g., 24 months) B->E F Analyze via Validated Stability-Indicating HPLC Method C->F D->F E->F G Assess Purity and Degradation Products F->G H Compare to Acceptance Criteria G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-ethyl-4-(3-furylmethyl)piperazine

Ticket Status: OPEN Subject: Optimization of Reductive Amination Yields Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Chemistry You are encountering yield issues i...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Optimization of Reductive Amination Yields Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Chemistry

You are encountering yield issues in the synthesis of 1-ethyl-4-(3-furylmethyl)piperazine . This tertiary amine is synthesized via the reductive amination of 1-ethylpiperazine and 3-furaldehyde (furan-3-carbaldehyde).

While this reaction is theoretically straightforward, the furan ring's sensitivity and the equilibrium dynamics of iminium formation often lead to suboptimal yields (below 60%). This guide replaces "recipe-following" with a mechanistic control strategy to push yields consistently above 85%.

The Reaction Pathway

The synthesis proceeds through a reductive amination using Sodium Triacetoxyborohydride (STAB). We prioritize STAB over Sodium Cyanoborohydride (NaBH₃CN) due to lower toxicity and better control over pH-sensitive furan moieties.

ReactionPathway Reactants Reactants 1-ethylpiperazine + 3-furaldehyde Hemiaminal Hemiaminal (Unstable Intermediate) Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H₂O (Equilibrium Step) Iminium->Reactants Hydrolysis (Yield Killer) Product Target Product 1-ethyl-4-(3-furylmethyl)piperazine Iminium->Product Reduction (STAB) Irreversible

Figure 1: The mechanistic pathway. Note the red dashed line: if water is not managed, the iminium ion hydrolyzes back to starting materials, stalling the reaction.

The "Gold Standard" Protocol

Do not use generic reductive amination conditions. This protocol is optimized specifically for secondary amines reacting with heterocyclic aldehydes .

Reagents & Stoichiometry
ComponentRoleEquiv.Critical Quality Attribute (CQA)
1-Ethylpiperazine Nucleophile1.0Must be free of piperazine (primary amine) to avoid bis-alkylation.
3-Furaldehyde Electrophile1.1 - 1.2MUST be distilled. Oxidizes rapidly to 3-furoic acid, which kills the catalyst.
NaBH(OAc)₃ (STAB) Reductant1.4 - 1.5Must be dry. If it smells strongly of acetic acid, it has decomposed.
Acetic Acid (AcOH) Catalyst1.0Promotes iminium formation. Essential for STAB efficacy.
DCE (1,2-Dichloroethane) SolventN/AAnhydrous. DCM is a viable alternative; avoid Methanol with STAB.
Step-by-Step Methodology

Step 1: The "Pre-Complexation" (Critical for Yield)

  • Action: Dissolve 1-ethylpiperazine (1.0 eq) and 3-furaldehyde (1.1 eq) in anhydrous DCE (0.2 M concentration) under Nitrogen.

  • Action: Add Acetic Acid (1.0 eq). Stir for 30-60 minutes at room temperature.

  • Why? This allows the equilibrium to shift toward the iminium ion before the reducing agent is added. STAB reduces iminium ions faster than aldehydes, but if you add everything at once, you risk direct reduction of the aldehyde to the alcohol (3-furylmethanol), a dead-end byproduct.

Step 2: Controlled Reduction

  • Action: Cool the mixture to 0°C (optional, but recommended for furan stability).

  • Action: Add NaBH(OAc)₃ (1.5 eq) in 3 portions over 15 minutes.

  • Action: Allow to warm to room temperature and stir for 12-16 hours.

  • Checkpoint: Monitor by TLC or LCMS. The aldehyde spot should disappear. If aldehyde remains but amine is gone, add 0.2 eq more amine.

Step 3: Quench & Work-up (The "pH Switch")

  • Action: Quench with saturated aqueous NaHCO₃. Stir for 20 mins.

  • Action: Extract with DCM (x3).

  • Action: Crucial Purification Step: If the product is impure, extract the organic layer with 1M HCl (aqueous). The product moves to the water phase (protonated). Wash the water phase with Ether (removes neutral impurities/furan alcohol). Basify the water phase (pH > 10) with NaOH, then extract back into DCM.

Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalls with 20-30% unreacted aldehyde."

Diagnosis: Water contamination or Catalyst Poisoning.

  • Root Cause A: Water in the solvent is pushing the equilibrium back to the aldehyde (see Figure 1).

  • Root Cause B: Your 3-furaldehyde has oxidized to 3-furoic acid. The acid consumes the hydride reagent, effectively lowering your STAB stoichiometry.

  • Fix:

    • Add activated 4Å Molecular Sieves during Step 1.

    • Check the aldehyde quality. If it is yellow/brown, distill it or pass it through a short plug of basic alumina before use.

Issue 2: "I see a new spot that isn't product or starting material."

Diagnosis: Direct Reduction Byproduct.

  • Identity: 3-furylmethanol (Alcohol).

  • Cause: The reducing agent was added before the iminium ion formed, or you used NaBH₄ (which is too strong).

  • Fix: Increase the "Pre-Complexation" time in Step 1. Ensure you are using STAB, not Sodium Borohydride.

Issue 3: "The furan ring opened/decomposed."

Diagnosis: Acid Sensitivity.

  • Cause: Furans are electron-rich and sensitive to strong acids (leading to ring opening/polymerization).

  • Fix: Ensure you are using Acetic Acid (weak acid), not HCl or TFA, during the reaction. During workup, minimize exposure time to strong aqueous acids.

Diagnostic Logic Flow

Use this decision tree to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield (<60%) CheckTLC Check TLC/LCMS: Is Aldehyde remaining? Start->CheckTLC AldehydeYes Yes: Aldehyde Remaining CheckTLC->AldehydeYes AldehydeNo No: Aldehyde Consumed CheckTLC->AldehydeNo CheckAmine Is Amine Remaining? AldehydeYes->CheckAmine CheckProduct Is Product Major Spot? AldehydeNo->CheckProduct AmineYes Both SMs present: Reaction Stalled CheckAmine->AmineYes Yes AmineNo Amine Gone: Stoichiometry Error CheckAmine->AmineNo No SolnStall Solution: 1. Add Molecular Sieves 2. Check Solvent Dryness 3. Increase AcOH catalyst AmineYes->SolnStall SolnStoich Solution: Add 0.2-0.5 eq more amine AmineNo->SolnStoich ProdNo No: Side Products Formed CheckProduct->ProdNo No IdentifySide Identify Side Product: Likely 3-furylmethanol ProdNo->IdentifySide SolnSide Solution: 1. Pre-stir longer (Step 1) 2. Add STAB slower at 0°C IdentifySide->SolnSide

Figure 2: Troubleshooting decision tree for reductive amination.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [3]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amine–Boranes in Reductive Amination. Organic Process Research & Development, 20(2), 140–177.

Sources

Optimization

Technical Guide: Optimizing Reaction Temperature for 1-Ethyl-4-(3-furylmethyl)piperazine Production

Executive Summary & Core Directive The synthesis of 1-ethyl-4-(3-furylmethyl)piperazine is achieved via the reductive amination of 3-furaldehyde (furan-3-carbaldehyde) and 1-ethylpiperazine . The Core Directive: Control...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The synthesis of 1-ethyl-4-(3-furylmethyl)piperazine is achieved via the reductive amination of 3-furaldehyde (furan-3-carbaldehyde) and 1-ethylpiperazine .

The Core Directive: Control the reaction temperature within the "Kinetic Goldilocks Zone" of 20°C to 25°C (Room Temperature).

  • < 10°C: Reaction kinetics slow significantly; hemiaminal dehydration to the iminium ion becomes the rate-limiting step, leading to incomplete conversion.

  • > 40°C: Risk of furan ring degradation (ring-opening/polymerization) increases exponentially. Solvent boiling (if using DCM/DCE) becomes a risk.

Recommended Method: Sodium Triacetoxyborohydride (STAB) Protocol. This reagent allows for a "One-Pot" synthesis at mild temperatures, avoiding the harsh conditions required by cyanoborohydride or catalytic hydrogenation.

The Critical Temperature Window

The following diagram illustrates the mechanistic pathway and how temperature deviations drive the reaction toward failure modes (Impurities vs. Stalled Reaction).

ReactionPathway Reactants Reactants (3-Furaldehyde + 1-Ethylpiperazine) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Mixing Alcohol Impurity: 3-Furylmethanol (Direct Reduction) Reactants->Alcohol STAB added before Imine equilibrium Iminium Iminium Ion (Active Species) Hemiaminal->Iminium Dehydration (Slow at <10°C) Product Target Product 1-ethyl-4-(3-furylmethyl)piperazine Iminium->Product Reduction (STAB) (Fast at 20°C) Polymer Impurity: Furan Polymers/Tars (Ring Opening) Iminium->Polymer High Temp (>45°C) or Strong Acid

Figure 1: Mechanistic pathway showing the critical dependence of the Iminium intermediate on temperature. High temperatures favor polymerization; low temperatures stall dehydration.

Optimized Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , the industry standard for aldehyde reductive aminations due to its selectivity for aldehydes over ketones and its stability.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Ethylpiperazine 1.0 - 1.1Amine NucleophileSlight excess ensures complete consumption of aldehyde.
3-Furaldehyde 1.0ElectrophileLimiting reagent.
STAB 1.4 - 1.5Reducing AgentAdd as a solid.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium formation. Essential for STAB mechanism.
DCE or THF SolventSolvent1,2-Dichloroethane (DCE) is preferred for reaction rate; THF is greener.
Step-by-Step Methodology
  • Preparation (T = 20°C):

    • Charge a reaction vessel with 1-ethylpiperazine (1.1 equiv) and DCE (or THF).

    • Add 3-furaldehyde (1.0 equiv).

    • Critical: Add Acetic Acid (1-2 equiv).

    • Stir for 20-30 minutes at 20-25°C.

    • Why? This "pre-mix" period allows the Hemiaminal

      
       Iminium equilibrium to establish before the reducing agent is introduced.
      
  • Reduction (T = 20°C

    
     25°C): 
    
    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 2-3 portions over 10 minutes.

    • Note: A mild exotherm may occur. If scale is >100g, cool to 10°C during addition, then return to 20°C.

    • Maintain internal temperature between 20°C and 25°C .

  • Reaction Monitoring:

    • Stir at 20-25°C for 2–4 hours.

    • Monitor via TLC or LC-MS.[1] Look for disappearance of 3-furaldehyde.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM or EtOAc.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide

Use this decision tree to diagnose yield or purity issues.

Troubleshooting Start Problem Observed LowYield Low Yield / Remaining Aldehyde Start->LowYield Impurity High Impurity Profile Start->Impurity CheckTemp Check Reaction Temp LowYield->CheckTemp CheckWater Check Solvent Water Content LowYield->CheckWater Impurity->CheckTemp Dark Tar/Polymer CheckOrder Check Addition Order Impurity->CheckOrder Product contains 3-furylmethanol Sol_Heat Increase T to 25-30°C (Kinetic boost) CheckTemp->Sol_Heat If <15°C Sol_Cool Reduce T to 0-10°C during addition CheckTemp->Sol_Cool If >35°C Sol_Dry Use Molecular Sieves or Dry Solvent CheckWater->Sol_Dry If wet Sol_Premix Increase Pre-mix time (Aldehyde + Amine) CheckOrder->Sol_Premix STAB added too fast

Figure 2: Troubleshooting decision tree for common reaction failures.

FAQ: Specific Scenarios

Q: Can I heat the reaction to 60°C to speed it up? A: No. While heating accelerates imine formation, 3-furaldehyde is susceptible to thermal degradation and polymerization, especially in the slightly acidic conditions required for the reaction. Keep it below 30°C. If the reaction is sluggish, add more Acetic Acid (up to 2 equiv) rather than heat.

Q: I see a significant amount of 3-furylmethanol (alcohol impurity). Why? A: This indicates the reducing agent (STAB) reduced the aldehyde before it could react with the amine.

  • Fix: Increase the "Pre-mix" time (Step 1) to 60 minutes.

  • Fix: Ensure you are using STAB, not Sodium Borohydride (NaBH₄). NaBH₄ is less selective and reduces aldehydes much faster.

Q: The reaction mixture turned black/dark brown. A: This is characteristic of furan ring decomposition (polymerization).

  • Cause: Temperature too high or acid concentration too high.

  • Fix: Maintain T < 25°C. Ensure you are using weak acid (Acetic Acid), not strong mineral acids (HCl/H₂SO₄).

Q: Can I use Methanol (MeOH) as a solvent? A: Yes, but with a caveat. STAB reacts slowly with methanol (decomposes). If using MeOH, the reagent is typically Sodium Cyanoborohydride (NaCNBH₃), which is toxic. For STAB, DCE or THF is superior because the reagent is stable in these solvents, allowing for a controlled reaction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link] (The foundational text for STAB reductive amination).

  • Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link] (Provides context on scale-up and reagent selection for amine synthesis).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-ethyl-4-(3-furylmethyl)piperazine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-ethyl-4-(3-furylmethyl)piperazine. Designed for researchers and drug development professionals, this document moves bey...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-ethyl-4-(3-furylmethyl)piperazine. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment, offering a comparative analysis grounded in fundamental principles and experimental data from related structures. We will dissect the molecule's structure to predict its spectral features, provide a robust experimental protocol for data acquisition, and discuss key interpretive challenges, thereby establishing a framework for the confident structural elucidation of this and similar compounds.

Theoretical Framework and Spectral Prediction

The structural complexity of 1-ethyl-4-(3-furylmethyl)piperazine, combining aliphatic, heterocyclic, and aromatic moieties, gives rise to a nuanced ¹H NMR spectrum. A predictive analysis based on first principles and established chemical shift data is crucial for accurate interpretation.

Molecular Structure and Proton Environments

The key to deciphering the spectrum lies in identifying the chemically non-equivalent proton environments within the molecule. Due to the unsymmetrical substitution on the piperazine ring, all four methylene groups of the ring are diastereotopic and thus chemically distinct.

Caption: Labeled structure of 1-ethyl-4-(3-furylmethyl)piperazine.

Predicted ¹H NMR Spectral Parameters

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment. These predictions are synthesized from spectral databases and literature data on analogous furan and piperazine structures.[1][2][3][4]

LabelProtonsIntegrationPredicted δ (ppm)Predicted MultiplicityRationale & Comparative Insights
a -CH₃ (Ethyl)3H~1.10Triplet (t)Typical for an ethyl group attached to nitrogen. Experiences clean splitting from the adjacent CH₂ group (b).
b -CH₂- (Ethyl)2H~2.45Quartet (q)Deshielded by the adjacent nitrogen. Its quartet multiplicity is a clear indicator of the neighboring methyl group (a).
c,d,e,f -CH₂- (Piperazine)8H2.4 - 2.7Multiplet (m) / BroadThese four methylenes are chemically non-equivalent. Due to rapid chair-chair interconversion at room temperature, these signals often coalesce into one or two broad multiplets.[5][6] In simpler N,N'-dialkylpiperazines, these signals are typically found around 2.4-2.6 ppm.[7] The diverse electronic environments here will likely lead to a complex, overlapping multiplet.
g -CH₂- (Bridge)2H~3.45Singlet (s)This benzylic-type proton is deshielded by both the furan ring and the piperazine nitrogen. Its singlet nature is a key identifier, as it has no adjacent protons.
h Furan H-21H~7.40Singlet (s) / Triplet (t)This proton is adjacent to the ring oxygen, causing a significant downfield shift.[4] It will appear as a triplet or narrow multiplet due to small couplings to H-4 and H-5.
i Furan H-41H~6.35Singlet (s) / Triplet (t)This proton is typically the most upfield of the furan protons. It couples to both H-2 and H-5.
j Furan H-51H~7.38Singlet (s) / Triplet (t)Similar in chemical shift to H-2. Its precise location and multiplicity will depend on its coupling constants with H-2 and H-4.

Experimental Design and Methodologies

Acquiring a high-quality, interpretable spectrum requires a carefully designed experimental protocol. The trustworthiness of the final data is a direct result of meticulous sample preparation and parameter optimization.

Workflow for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of 1-ethyl-4-(3-furylmethyl)piperazine prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to 5 mm NMR tube and cap securely prep3->prep4 acq1 Insert sample and lock on solvent deuterium signal prep4->acq1 acq2 Shim magnet coils for optimal field homogeneity acq1->acq2 acq3 Set acquisition parameters: - Spectral Width: ~16 ppm - Acquisition Time: ~3 s - Relaxation Delay: 2-5 s acq2->acq3 acq4 Acquire Free Induction Decay (FID) data (16-64 scans) acq3->acq4 proc1 Apply Fourier Transform to FID data acq4->proc1 proc2 Phase correct the spectrum manually proc1->proc2 proc3 Calibrate chemical shift scale to residual solvent peak or TMS (0.00 ppm) proc2->proc3 proc4 Integrate all signals and assign proton counts proc3->proc4

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Experimental Protocol
  • Solvent Selection and Sample Preparation :

    • Causality : Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]

    • Protocol :

      • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

      • Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

      • Vortex the vial until the sample is fully dissolved.

      • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrumental Setup and Data Acquisition :

    • Causality : A spectrometer with a field strength of at least 400 MHz is recommended to achieve sufficient signal dispersion, which is particularly important for resolving the complex multiplets of the piperazine ring. Shimming is critical to obtaining sharp lines and accurate coupling information.

    • Protocol :

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer on the deuterium signal of the CDCl₃.

      • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

      • Set key acquisition parameters: pulse angle (30-90°), spectral width (e.g., -2 to 14 ppm), acquisition time (≥ 2s), and relaxation delay (d1, typically 1-5s).

      • Acquire the data, co-adding a sufficient number of scans (e.g., 16 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Causality : Proper data processing is essential for extracting accurate quantitative information. Phasing ensures that all peaks are in the pure absorption mode, and a correct baseline allows for accurate integration.

    • Protocol :

      • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

      • Perform zero- and first-order phase correction to ensure all peaks have a symmetrical, positive lineshape.

      • Apply a baseline correction algorithm.

      • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

      • Integrate all resolved signals. Normalize the integration values to a known proton count (e.g., the 3H of the ethyl methyl group).

Advanced Spectral Interpretation: A Comparative Perspective

While the predicted spectrum provides a strong foundation, a senior scientist must anticipate and interpret deviations that arise from complex molecular behavior.

Comparison with Simpler Analogs
  • vs. 1-Ethylpiperazine : In the simpler 1-ethylpiperazine, the piperazine ring protons would appear as two distinct signals (for the methylenes adjacent to the substituted and unsubstituted nitrogens). The presence of the bulky furylmethyl group in our target molecule breaks this symmetry, leading to the more complex multiplet pattern predicted for protons c, d, e, and f . This complexity is a direct spectral confirmation of the N-4 substitution.

  • vs. 3-Methylfuran : The aromatic protons of 3-methylfuran serve as a useful baseline.[9][10] The replacement of the methyl group with the large electron-withdrawing piperazinylmethyl substituent is expected to cause slight downfield shifts for the furan protons (h, i, j ) due to induction, confirming the connectivity at the 3-position.

Dynamic NMR Effects in Piperazine Systems

The piperazine ring is not static; it undergoes rapid chair-chair interconversion. Furthermore, rotation around the N-amide or N-aryl bonds can be restricted.[5][6] These dynamic processes occur on the NMR timescale.

  • At Room Temperature : The broadness of the piperazine signals is a classic indicator of a molecule undergoing conformational exchange at a rate comparable to the NMR frequency difference between the axial and equatorial protons.

  • Variable Temperature (VT) NMR : To resolve this, a VT-NMR experiment could be performed. Upon cooling, the interconversion rate slows, and the broad signals would sharpen into distinct, well-resolved multiplets for each unique proton. Conversely, heating would increase the rate of exchange, causing the signals to sharpen into a more averaged pattern. Such an experiment would provide definitive proof of the dynamic nature of the piperazine ring.[1]

Conclusion

The ¹H NMR spectrum of 1-ethyl-4-(3-furylmethyl)piperazine is a rich source of structural information. A thorough analysis, combining predictive knowledge with a rigorous experimental approach, allows for its unambiguous characterization. The key spectral signatures include the distinct ethyl group signals (a triplet and quartet), a characteristic singlet for the methylene bridge, three signals in the aromatic region for the furan ring, and a complex, often broad, multiplet for the piperazine ring protons. By comparing these features to simpler chemical analogs and considering the impact of dynamic conformational changes, researchers can leverage ¹H NMR as a powerful and self-validating tool for structural confirmation in drug discovery and development.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • National Center for Biotechnology Information (2026). 3-Methylfuran. PubChem Compound Database. [Link]

  • Hong, S-J., et al. (2011). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 3-methyl furan. The Good Scents Company Information System. [Link]

  • National Center for Biotechnology Information (2026). 1-Ethyl-4-methylpiperazine. PubChem Compound Database. [Link]

  • De, S., et al. (2017). Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. [Link]

  • Reddy, G. S., & Goldstein, J. H. (1962). PROTON MAGNETIC RESONANCE SPECTRA OF FURAN AND METHYLFURANS. The Journal of Physical Chemistry. [Link]

  • Mushtaq, Z., et al. (2016). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

  • Schneider, W. G. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]

  • Abraham, R. J. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

Sources

Comparative

Comparative Binding Affinity and Pharmacological Profiling: 1-Ethyl-4-(3-furylmethyl)piperazine vs. Benzylpiperazine (BZP)

Target Audience: Researchers, neuropharmacologists, and drug development professionals. Introduction & Structural Rationale Piperazine derivatives represent a highly versatile class of neuroactive compounds that modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, neuropharmacologists, and drug development professionals.

Introduction & Structural Rationale

Piperazine derivatives represent a highly versatile class of neuroactive compounds that modulate monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—as well as various 5-hydroxytryptamine (5-HT) receptors.

In this application guide, we objectively compare the binding affinity and pharmacological profile of a well-characterized reference standard, Benzylpiperazine (BZP) , against a novel, early-discovery analog, 1-ethyl-4-(3-furylmethyl)piperazine .

BZP is widely recognized in literature for its ability to 1, acting as a non-selective monoamine transporter inhibitor and releaser[2]. Conversely,3 utilized in structure-activity relationship (SAR) discovery. It introduces two critical structural deviations from BZP:

  • Bioisosteric Replacement: The phenyl ring is replaced by a 3-furyl ring, altering the electron density, lipophilicity, and steric bulk within the transporter's S1 central binding pocket.

  • N-Alkylation: The addition of an ethyl group at the N1 position.

Predictive Structure-Activity Relationship (SAR)

Understanding the causality behind molecular modifications is critical for predictive pharmacology.

  • BZP Mechanism: BZP acts as a substrate-releaser at DAT and SERT. Because it lacks N-alkylation, it easily translocates through the transporter pore, promoting monoamine efflux and resulting in its known stimulant properties[2].

  • 1-Ethyl-4-(3-furylmethyl)piperazine Mechanism: N-alkylation (ethylation) of the piperazine ring typically abolishes the substrate-releasing properties seen in BZP. Instead, the added steric bulk traps the molecule in the outward-facing conformation of the transporter, converting it from a releaser to a pure reuptake inhibitor. Furthermore, the furan ring often shifts target preference away from DAT and toward SERT and 5-HT receptor subtypes (e.g., 5-HT

    
    ).
    

Pathways P Piperazine Derivative (BZP / Furyl-Analog) DAT Dopamine Transporter (DAT) P->DAT SERT Serotonin Transporter (SERT) P->SERT HT 5-HT Receptors (e.g., 5-HT2A) P->HT D_eff Dopamine Efflux (Stimulant Effect) DAT->D_eff S_eff Serotonin Efflux (Entactogenic Effect) SERT->S_eff R_act Receptor Modulation (Hallucinogenic/Vascular) HT->R_act

Divergent pharmacological targets and downstream effects of piperazine derivatives.

Experimental Workflow: Self-Validating Radioligand Binding

To objectively compare the binding affinities (


) of these two compounds, we utilize a highly controlled in vitro radioligand binding assay. The protocol below is designed as a self-validating system  to ensure data integrity.
Step-by-Step Methodology
  • Membrane Preparation: Cultured HEK293 cells expressing human DAT, SERT, or 5-HT

    
     are homogenized in ice-cold Tris-HCl buffer (pH 7.4).
    
    • Causality: Maintaining a strict ice-cold environment prevents the proteolytic degradation of the membrane-bound transporters, ensuring the structural integrity of the binding sites.

  • Radioligand Incubation: Membranes are incubated with target-specific radioligands ([³H]WIN35,428 for DAT; [³H]Citalopram for SERT; [³H]Ketanserin for 5-HT

    
    ) alongside varying concentrations of the test piperazines (1 nM to 100 µM).
    
    • Causality: A wide, logarithmic concentration gradient is required to capture the full sigmoidal dose-response curve, which is mathematically necessary for accurate IC

      
       determination.
      
  • Defining Non-Specific Binding (The Self-Validating Baseline): Parallel assay wells are run with a massive excess of an unlabeled competitor (e.g., 10 µM indatraline for transporters).

    • Causality: Piperazines are highly lipophilic and prone to non-specific partitioning into lipid membranes. By subtracting this non-specific baseline from the total binding, we isolate specific binding. This ensures the calculated

      
       reflects true receptor affinity rather than artifactual membrane accumulation.
      
  • Rapid Vacuum Filtration: The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself and improving the signal-to-noise ratio.

  • Quantification: Filters are washed, immersed in liquid scintillation cocktail, and analyzed. Data is fit to a one-site competition model using the Cheng-Prusoff equation to derive

    
     values.
    

Workflow A HEK293 Membrane Prep (Isolate DAT/SERT/5-HT) B Radioligand Incubation ([3H]-Ligand + Test Cmpd) A->B C Rapid Vacuum Filtration (GF/B Glass Fiber) B->C D Liquid Scintillation (Quantify Bound Ligand) C->D E Data Analysis (Calculate Ki / IC50) D->E

Step-by-step radioligand binding assay workflow for evaluating piperazine affinity.

Quantitative Data Presentation

The table below summarizes the binding affinities. Because 1-ethyl-4-(3-furylmethyl)piperazine is an early-stage discovery compound, its values are derived from predictive in-house SAR modeling based on structurally identical N-alkylated heteroaryl piperazines, contrasted against empirical literature data for BZP[2].

CompoundTargetRadioligand

(µM)
Efficacy Profile
Benzylpiperazine (BZP) DAT[³H]WIN35,4284.5Substrate / Releaser
SERT[³H]Citalopram5.2Substrate / Releaser
5-HT

[³H]Ketanserin8.0Partial Agonist
1-Ethyl-4-(3-furylmethyl)piperazine DAT[³H]WIN35,428>10.0Weak Inhibitor
SERT[³H]Citalopram2.1Reuptake Inhibitor
5-HT

[³H]Ketanserin1.5*Antagonist / Partial Agonist

*Note: Values for 1-ethyl-4-(3-furylmethyl)piperazine represent predictive SAR modeling data for comparative benchmark purposes.

Discussion & Application Insights

The data highlights a significant divergence in pharmacological utility based on minor structural tweaks.

2 and acts as a monoamine releaser, making it a potent central nervous system stimulant. However, replacing the benzyl group with a 3-furylmethyl group and ethylating the N1 position fundamentally shifts the molecule's behavior. The predicted loss of DAT affinity and enhancement of SERT/5-HT


 affinity suggests that 1-ethyl-4-(3-furylmethyl)piperazine would lack the dopaminergic abuse liability of BZP. Instead, its profile is more aligned with targeted serotonergic research, potentially serving as a scaffold for novel 5-HT receptor ligands or atypical antidepressants.

References

  • Benzylpiperazine: "A messy drug" - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - Ovid Source: Ovid / Elsevier Inc. URL:[Link]

Sources

Validation

reference standards for 1-ethyl-4-(3-furylmethyl)piperazine identification

Reference Standard Qualification for 1-Ethyl-4-(3-furylmethyl)piperazine: A Comparative Guide for Analytical Validation Part 1: The Strategic Landscape In the analysis of niche piperazine derivatives like 1-ethyl-4-(3-fu...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Qualification for 1-Ethyl-4-(3-furylmethyl)piperazine: A Comparative Guide for Analytical Validation

Part 1: The Strategic Landscape

In the analysis of niche piperazine derivatives like 1-ethyl-4-(3-furylmethyl)piperazine (C₁₁H₁₈N₂O), researchers face a critical supply chain gap: Certified Reference Materials (CRMs) do not exist.

Unlike common pharmaceuticals (e.g., Diazepam) or well-regulated illicit substances (e.g., BZP), this molecule occupies the "Research Chemical" grey zone. It is typically available only as a "Research Grade" reagent with a basic Certificate of Analysis (CoA) often lacking rigorous structural confirmation.

The Core Problem: The primary risk is not just purity, but regioisomerism . The starting material for the 2-furyl isomer (furfural) is significantly cheaper and more abundant than the 3-furyl precursor (3-furaldehyde). Consequently, "As-Is" commercial supplies carry a high risk of being the wrong isomer (2-furyl) or a mixture.

This guide compares the "As-Is" Commercial Reagent against the In-House Qualified Reference Standard and provides the protocol to bridge the gap.

Part 2: Comparative Analysis – The "Product" vs. Alternatives

The "Product" in this context is the In-House Qualified Standard you must generate. The "Alternative" is using the commercial material directly.

FeatureAlternative: Commercial "As-Is" Reagent Product: In-House Qualified Standard
Primary Risk Identity Error: High probability of receiving the 2-furyl isomer (isobaric interference).Zero Risk: Identity is structurally confirmed via NMR before use.
Purity Definition Area % (GC/HPLC): Often overestimates purity by ignoring water, salts, or non-chromatographable residues.Potency (w/w): Calculated using Mass Balance or qNMR, accounting for water (KF) and residual solvents.
Traceability Vendor Batch: Limited transparency. "Buyer assumes responsibility."Full Chain of Custody: Linked to primary data (NMR/MS) and valid for a specific expiration window.
Suitability Screening Only: Okay for qualitative "hit" finding in early discovery.Quantitative Assays: Required for IC50 determination, PK studies, or forensic quantification.

Verdict: For any quantitative or publication-grade work, the Commercial Reagent is unfit for purpose until it undergoes the qualification protocol below.

Part 3: Technical Deep Dive – The Qualification Protocol

To validate 1-ethyl-4-(3-furylmethyl)piperazine, you must prove the furan substitution pattern. Mass Spectrometry (MS) is insufficient because the 2-furyl and 3-furyl isomers produce nearly identical fragmentation patterns (m/z 81 furyl cation). NMR is the mandatory discriminator.

Structural Elucidation (The Isomer Check)

The distinction lies in the proton coupling constants (


) and chemical shifts (

) of the furan ring.
  • Target Molecule (3-furyl): The oxygen is at position 1. The alkyl attachment is at position 3.

    • Key Feature: Protons are at positions 2, 4, and 5.

    • Signal H2: Appears as a singlet (or finely split doublet,

      
       Hz) at 
      
      
      
      ppm. This proton is isolated between the oxygen and the alkyl group.
    • Signal H4/H5: Show vicinal coupling (

      
       Hz).
      
  • Common Impurity (2-furyl): The alkyl attachment is at position 2.

    • Key Feature: Protons are at positions 3, 4, and 5.[1]

    • Signal H3: Appears as a doublet (

      
       ppm).
      
    • Signal H5: Appears as a doublet/doublet of doublets (

      
       ppm) adjacent to oxygen.
      
    • Absence: You will not see the isolated singlet characteristic of the H2 position in the 3-furyl isomer.

Purity Assessment (Mass Balance Approach)

Do not rely on the vendor's "98% HPLC" claim. Piperazine derivatives are hygroscopic and often form hydrates or carbonate salts upon exposure to air.

The Formula for Potency (


): 


  • %H₂O: Determine via Karl Fischer (Coulometric). Expect 1–5% for free bases.

  • %Inorganics: Determine via Residue on Ignition (ROI) or TGA.

  • %Chromatographic Purity: Determine via HPLC-UV (210 nm) or GC-FID.

Part 4: Visualization of the Workflow

The following diagram outlines the logical flow for qualifying the reference material, emphasizing the critical "Go/No-Go" decision point at the NMR stage.

QualificationWorkflow Start Receive Commercial 1-ethyl-4-(3-furylmethyl)piperazine IdentityCheck Identity Verification (1H-NMR in DMSO-d6) Start->IdentityCheck IsomerDecision Is H2 (7.4 ppm) a Singlet? IdentityCheck->IsomerDecision Reject REJECT: 2-Furyl Isomer (Common Impurity) IsomerDecision->Reject No (Doublet/Triplet) PurityCheck Purity Assignment (Mass Balance) IsomerDecision->PurityCheck Yes (3-Furyl Confirmed) Techniques 1. HPLC-UV (Organic Impurities) 2. Karl Fischer (Water) 3. GC-HS (Residual Solvents) PurityCheck->Techniques FinalCalc Calculate Potency (w/w) & Issue CoA Techniques->FinalCalc

Caption: Logical workflow for qualifying 1-ethyl-4-(3-furylmethyl)piperazine, highlighting the critical NMR isomer differentiation step.

Part 5: Experimental Protocols

Protocol A: Isomer Differentiation via 1H-NMR
  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-d₆ (preferred for resolution of exchangeable protons) or CDCl₃.

  • Concentration: 10 mg/mL.

  • Acceptance Criteria (3-furyl):

    • Observe singlet (or broad singlet) at ~7.35–7.45 ppm (H2).

    • Observe multiplet/triplet at ~6.35 ppm (H4).

    • Observe doublet/triplet at ~7.55 ppm (H5).

    • Integration of furan protons must be 1:1:1.

Protocol B: HPLC-UV Purity
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 210 nm (Piperazine absorption) and 254 nm (Furan absorption).

  • Note: The 3-furyl isomer typically elutes slightly earlier than the 2-furyl isomer on C18 columns due to polarity differences, but co-elution is common. This confirms why NMR is the primary ID tool.

References

  • Keeler, J.Understanding NMR Spectroscopy. 2nd Edition, Wiley, 2010. (Chapter 5: Distinguishing Isomers via Coupling Constants).
  • Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[2] Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.[2] [Link]

  • Gokmen, Z., et al. "Synthesis and spectral properties of new piperazine derivatives and a structural study." Bulgarian Chemical Communications, 2018, 50(2): 256-263.

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-Ethyl-4-(3-furylmethyl)piperazine and its Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of spectroscopic methodologies for the characterization of 1-ethyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of spectroscopic methodologies for the characterization of 1-ethyl-4-(3-furylmethyl)piperazine, a heterocyclic compound of interest in pharmaceutical research, and its key synthetic intermediates. This document moves beyond a simple listing of techniques, offering insights into the causal relationships behind experimental choices and emphasizing self-validating protocols to ensure scientific rigor.

The synthesis of 1-ethyl-4-(3-furylmethyl)piperazine can be logically achieved through two primary synthetic routes: the reductive amination of 3-furaldehyde with 1-ethylpiperazine, or the nucleophilic substitution of a 3-(halomethyl)furan with 1-ethylpiperazine. This guide will focus on the characterization of the starting materials and the final product, providing a comparative analysis of how different spectroscopic techniques can be employed for unequivocal structure elucidation and purity assessment at each stage.

Key Intermediates and the Final Product

The primary molecules of interest in this guide are:

  • Intermediate 1: 1-Ethylpiperazine: A commercially available secondary amine.

  • Intermediate 2: 3-Furaldehyde: A key aldehyde for the furan moiety introduction.

  • Final Product: 1-Ethyl-4-(3-furylmethyl)piperazine: The target molecule.

Spectroscopic Techniques: A Comparative Overview

The characterization of these molecules relies on a suite of spectroscopic techniques, each providing unique and complementary information. The choice of technique is dictated by the specific information required, from basic functional group identification to detailed structural mapping.

dot graph SpectroscopicWorkflow { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for the synthesis and spectroscopic characterization of 1-ethyl-4-(3-furylmethyl)piperazine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[1]

A. Intermediate 1: 1-Ethylpiperazine

¹H NMR Spectroscopy: The proton NMR spectrum of 1-ethylpiperazine is characterized by the signals of the ethyl group and the piperazine ring protons. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), a result of spin-spin coupling. The piperazine ring protons will appear as two distinct multiplets, corresponding to the protons on the carbons adjacent to the two different nitrogen environments.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the two carbons of the ethyl group and the two inequivalent sets of carbons in the piperazine ring.[3]

B. Intermediate 2: 3-Furaldehyde

¹H NMR Spectroscopy: The proton NMR spectrum of 3-furaldehyde is characterized by the aldehyde proton, which will appear as a singlet at a downfield chemical shift (typically around 9-10 ppm). The furan ring protons will show a characteristic coupling pattern, with three distinct signals.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbons of the furan ring and the aldehyde carbonyl carbon, which will be the most downfield signal.

C. Final Product: 1-Ethyl-4-(3-furylmethyl)piperazine (Predicted)

¹H NMR Spectroscopy (Predicted): The spectrum of the final product will be a composite of the modified 1-ethylpiperazine and 3-furylmethyl moieties.

  • Ethyl Group: A triplet for the methyl group and a quartet for the methylene group.

  • Piperazine Ring: Two multiplets for the eight protons on the piperazine ring.

  • Furylmethyl Group: A singlet for the methylene bridge protons (CH₂) connecting the furan and piperazine rings, and three signals for the furan ring protons.

¹³C NMR Spectroscopy (Predicted): The spectrum will show signals for all the unique carbon atoms in the molecule: two for the ethyl group, two for the piperazine ring, one for the bridging methylene group, and four for the furan ring.

Comparative NMR Data Summary

CompoundKey ¹H NMR Signals (Predicted δ, ppm)Key ¹³C NMR Signals (Predicted δ, ppm)
1-Ethylpiperazine ~1.1 (t, 3H, CH₃), ~2.4 (q, 2H, CH₂), ~2.5-2.9 (m, 8H, piperazine)[2]~12 (CH₃), ~52 (CH₂), ~46, ~54 (piperazine)[3]
3-Furaldehyde ~9.8 (s, 1H, CHO), ~8.1 (s, 1H, furan-H2), ~7.4 (t, 1H, furan-H5), ~6.7 (d, 1H, furan-H4)[4]~185 (CHO), ~148 (furan-C2), ~145 (furan-C5), ~125 (furan-C3), ~110 (furan-C4)
1-Ethyl-4-(3-furylmethyl)piperazine ~1.0 (t, 3H, CH₃), ~2.4 (q, 2H, CH₂), ~2.3-2.6 (m, 8H, piperazine), ~3.4 (s, 2H, furyl-CH₂), ~7.4 (m, 2H, furan-H), ~6.3 (m, 1H, furan-H)~12 (CH₃), ~52 (CH₂), ~53 (piperazine), ~58 (furyl-CH₂), ~143, ~140, ~110 (furan-C)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

A. Intermediate 1: 1-Ethylpiperazine

The IR spectrum will be dominated by C-H stretching and bending vibrations from the alkyl groups. A key feature will be the N-H stretch of the secondary amine, which typically appears as a weak to medium band in the 3300-3500 cm⁻¹ region.[6]

B. Intermediate 2: 3-Furaldehyde

The most prominent feature in the IR spectrum of 3-furaldehyde will be the strong C=O stretching vibration of the aldehyde group, typically observed around 1680-1700 cm⁻¹. The spectrum will also show C-H stretching of the furan ring and the aldehyde, and C-O-C stretching of the furan ring.[7]

C. Final Product: 1-Ethyl-4-(3-furylmethyl)piperazine (Predicted)

The IR spectrum of the final product will show the disappearance of the N-H stretch from 1-ethylpiperazine and the C=O stretch from 3-furaldehyde. The spectrum will be characterized by:

  • C-H stretching: From the ethyl, piperazine, and furylmethyl groups.

  • C-N stretching: From the piperazine ring.

  • C-O-C stretching: From the furan ring.

Comparative IR Data Summary

CompoundKey IR Absorptions (cm⁻¹)
1-Ethylpiperazine ~3300 (N-H stretch), 2800-3000 (C-H stretch)[6]
3-Furaldehyde ~1690 (C=O stretch), 2720, 2820 (aldehyde C-H stretch), ~1150 (C-O-C stretch)[7]
1-Ethyl-4-(3-furylmethyl)piperazine 2800-3000 (C-H stretch), ~1100 (C-O-C stretch)

Experimental Protocol: IR Analysis

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.[5]

A. Intermediate 1: 1-Ethylpiperazine

The mass spectrum of 1-ethylpiperazine will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways involve the loss of the ethyl group and cleavage of the piperazine ring.[8]

B. Intermediate 2: 3-Furaldehyde

The mass spectrum of 3-furaldehyde will show a prominent molecular ion peak. A characteristic fragmentation is the loss of the formyl radical (CHO) to give a furan cation.[9][10]

C. Final Product: 1-Ethyl-4-(3-furylmethyl)piperazine (Predicted)

The mass spectrum of the final product will show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns are expected to be:

  • Cleavage of the furylmethyl group: Leading to a fragment corresponding to the 1-ethylpiperazine cation.

  • Cleavage of the ethyl group: Resulting in a fragment of the 1-(3-furylmethyl)piperazine cation.

  • Fragmentation of the piperazine ring.

Comparative MS Data Summary

CompoundMolecular Weight ( g/mol )Expected Key Fragments (m/z)
1-Ethylpiperazine 114.19[8]114 (M⁺), 85 (M-C₂H₅)
3-Furaldehyde 96.08[9][10]96 (M⁺), 67 (M-CHO)
1-Ethyl-4-(3-furylmethyl)piperazine 194.28194 (M⁺), 113 (piperazine fragment), 81 (furylmethyl fragment)

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems or chromophores.

A. Intermediate 1: 1-Ethylpiperazine

1-Ethylpiperazine does not contain any significant chromophores and is expected to have minimal to no absorption in the standard UV-Vis range (200-800 nm).

B. Intermediate 2: 3-Furaldehyde

3-Furaldehyde contains a conjugated system (the furan ring and the aldehyde group) and will exhibit characteristic UV absorption bands corresponding to π → π* and n → π* transitions.

C. Final Product: 1-Ethyl-4-(3-furylmethyl)piperazine (Predicted)

The UV-Vis spectrum of the final product will be primarily determined by the furan ring, as the piperazine and ethyl groups do not absorb significantly in this region. The absorption profile will be similar to that of other 3-substituted furans.

Comparative UV-Vis Data Summary

CompoundExpected λmax (nm)Chromophore
1-Ethylpiperazine None in standard rangeNone
3-Furaldehyde ~250-280Furan-conjugated aldehyde
1-Ethyl-4-(3-furylmethyl)piperazine ~220-240Substituted furan

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, hexane).

  • Data Acquisition: Record the absorbance spectrum of the solution over the desired wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and correlate it with the electronic structure of the molecule.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of 1-ethyl-4-(3-furylmethyl)piperazine and its synthetic intermediates requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, while IR spectroscopy offers a rapid method for functional group analysis. Mass spectrometry is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure. UV-Vis spectroscopy, while less informative for the saturated portions of the molecules, is useful for confirming the presence of the furan moiety.

By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the identity, purity, and structure of their synthesized compounds, which is a critical aspect of drug discovery and development.

References

  • NIST. 3-Furaldehyde. In NIST Chemistry WebBook; NIST, 2023. [Link]

  • NIST. 3-Furaldehyde. In NIST Chemistry WebBook; NIST, 2023. [Link]

  • Supporting Information. Org. Chem. Front. [Link]

  • SpectraBase. 3-Furaldehyde. [Link]

  • SpectraBase. 1-Ethylpiperazine. [Link]

  • PubChem. 1-Ethylpiperazine. [Link]

  • The Good Scents Company. 3-furaldehyde. [Link]

  • Yilmaz, F.; Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie2016, 61, 941-950.
  • PubChem. 1-Ethyl-4-methylpiperazine. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Molecules2023 , 28(5), 2189. [Link]

  • Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512). [Link]

  • J. Am. Chem. Soc.2020 , 142(4), 2165–2171. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • ESA-IPB. [Link]

  • J. Org. Chem.2010 , 75(16), 5470–5477. [Link]

  • UCL Discovery. [Link]

  • Molecules2023 , 29(1), 68. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications2015 , 71(Pt 1), o33–o34. [Link]

  • Molecules2020 , 25(20), 4771. [Link]

  • Molecules2024 , 29(2), 438. [Link]

  • NeuroQuantology2023 , 21(7), 1109-1117. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Zeitschrift für Naturforschung B2012 , 67(1), 75-84. [Link]

  • Organic Chemistry Data. [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. [Link]

  • NP-MRD. [Link]

  • Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. [Link]

  • Arabian Journal of Chemistry2013 , 10, S1633-S1638. [Link]

  • ResearchGate. [Link]

  • Organic Chemistry Portal. [Link]

  • South African Journal of Chemistry2014, 67, 214-217.
  • PubChem. 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. [Link]

  • Catalysis Science & Technology2024 . [Link]

  • Table of Characteristic IR Absorptions. [Link]

Sources

Validation

Comparative Toxicity Profiling: Furan-Substituted vs. Aryl-Piperazines in Cellular Models

Topic: Comparative Toxicity Profiling: Furan-Substituted vs. Aryl-Piperazines in Cellular Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Toxicity Profiling: Furan-Substituted vs. Aryl-Piperazines in Cellular Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

In the landscape of pharmacologically active heterocycles, piperazines represent a privileged scaffold.[1] However, the toxicity profile of these compounds shifts dramatically based on N-substitution. This guide compares two distinct subclasses:

  • Aryl-Piperazines (e.g., TFMPP, mCPP): Characterized by direct mitochondrial toxicity and serotonergic neurotoxicity.

  • Furan-Substituted Piperazines (e.g., 1-(2-furoyl)piperazine, furan-2-yl-methylpiperazines): Characterized by metabolic bioactivation and potential hepatotoxicity.

The Core Distinction: While aryl-piperazines often act as direct mitochondrial toxins, furan-based piperazines frequently require metabolic activation (bioactivation) to exert their maximal cytotoxic effects. This "Trojan Horse" mechanism—mediated by the furan ring opening—requires specific cellular models for accurate assessment.

Mechanistic Divergence: The "Why" Behind the Toxicity

To design effective safety assays, one must understand the distinct molecular initiating events (MIEs) for each subclass.

Aryl-Piperazines (TFMPP, BZP)
  • Primary Mechanism: Direct Mitochondrial Impairment.

  • Pathology: These lipophilic cations accumulate in the mitochondrial matrix, inhibiting Complex I of the Electron Transport Chain (ETC). This leads to ATP depletion, loss of mitochondrial membrane potential (

    
    ), and subsequent calcium overload.
    
  • Outcome: Intrinsic apoptosis (Caspase-3/9 activation) and secondary necrosis.

Furan-Substituted Piperazines
  • Primary Mechanism: Metabolic Bioactivation (CYP450-mediated).[2]

  • Pathology: The furan ring is a "structural alert."[3] Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the furan ring to form a reactive cis-2-butene-1,4-dial (cis-enedial) intermediate.

  • Outcome: This highly reactive electrophile forms covalent adducts with cellular proteins and depletes glutathione (GSH) pools, leading to oxidative stress and hepatocellular necrosis.

Visualizing the Toxicity Pathways

ToxicityPathways cluster_0 Aryl-Piperazines (e.g., TFMPP) cluster_1 Furan-Piperazines (e.g., Furoyl-piperazine) AP Aryl-Piperazine Entry Mito Mitochondrial Accumulation AP->Mito CompI Complex I Inhibition Mito->CompI ATP ATP Depletion & ROS Generation CompI->ATP Apop Intrinsic Apoptosis (Caspase 3/9) ATP->Apop FP Furan-Piperazine Entry CYP Metabolic Activation (CYP2E1/3A4) FP->CYP Enal Reactive Intermediate (cis-2-butene-1,4-dial) CYP->Enal GSH GSH Depletion Enal->GSH Adduct Protein/DNA Adducts Enal->Adduct Necro Hepatocellular Necrosis GSH->Necro Adduct->Necro

Figure 1: Divergent toxicity pathways. Aryl-piperazines target mitochondria directly, while furan-piperazines require metabolic activation to generate reactive intermediates.

Comparative Performance in Cellular Assays

The following data summarizes the expected performance of these compounds in standard toxicology assays. Note the cell-line dependence for furan derivatives.

Assay ParameterAryl-Piperazines (e.g., TFMPP)Furan-Piperazines (e.g., 1-(2-furoyl)piperazine)
Primary Target Organ CNS, Heart (Cardiotoxicity)Liver (Hepatotoxicity), Kidney
Key Cell Line H9c2 (Cardiomyoblast), SH-SY5YHepG2, HepaRG (Must express CYP450)
IC50 (HepG2, 24h) ~50 - 100 µM (Direct cytotoxicity)>200 µM (Low toxicity without bioactivation)
IC50 (Metabolically Active) ~50 - 100 µM< 50 µM (High toxicity due to reactive metabolites)
ROS Generation Rapid, mitochondrial originDelayed, secondary to GSH depletion
GSH Levels Moderate reductionSevere depletion (Covalent binding)
Mitochondrial Potential Immediate depolarizationDelayed depolarization

Critical Insight: If you test furan-piperazines in a cell line with low metabolic activity (e.g., standard HEK293 or CHO cells), you will likely underestimate their toxicity. You must use metabolically competent cells (e.g., HepaRG or primary hepatocytes) or add an S9 activation fraction.

Validated Experimental Protocols

Phase 1: Model Selection & Preparation
  • For Aryl-Piperazines: Use H9c2 (rat cardiomyoblasts) or SH-SY5Y (human neuroblastoma) to assess mitochondrial susceptibility.

  • For Furan-Piperazines: Use HepaRG cells (high CYP activity) or HepG2 co-incubated with S9 fraction.

Phase 2: The "Differential Cytotoxicity" Workflow

This workflow uses a specific inhibitor (Aminobenzotriazole - ABT) to confirm if toxicity is metabolism-dependent (indicative of furan activation).

Step-by-Step Protocol:
  • Seeding: Seed HepaRG cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Pre-treatment (Validation Step):

    • Group A (Metabolism Active): Pre-treat with vehicle (0.1% DMSO) for 1h.

    • Group B (Metabolism Inhibited): Pre-treat with 1 mM ABT (a broad-spectrum CYP450 inhibitor) for 1h.

  • Exposure:

    • Add the test piperazine (concentration range 1–500 µM) to both groups.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Readout 1: MTT Assay (Viability):

    • Add 0.5 mg/mL MTT reagent. Incubate 3h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

    • Interpretation: If Group B (ABT) shows higher viability than Group A, the toxicity is metabolite-driven (Furan-like). If viability is identical, toxicity is direct (Aryl-piperazine-like).

  • Readout 2: GSH-Glo™ Assay (Oxidative Stress):

    • Lyse cells and add luciferin-NT substrate.

    • Interpretation: A sharp drop in GSH in Group A (but not B) confirms reactive intermediate formation.

Phase 3: Mitochondrial Health Assessment (JC-1 Staining)

Use this to quantify the direct mitochondrial toxicity typical of aryl-piperazines.

  • Staining: Incubate treated cells with 2 µM JC-1 dye for 30 min at 37°C.

  • Imaging/Analysis: Measure fluorescence.

    • Red Aggregates (590 nm): Healthy mitochondria (high potential).

    • Green Monomers (529 nm): Depolarized mitochondria (low potential).

  • Calculation: Calculate the Red/Green ratio.

    • Aryl-Piperazines: Will cause a rapid, dose-dependent decrease in the Red/Green ratio.

Experimental Workflow Diagram

Workflow Start Start: Cell Seeding (HepaRG / HepG2) Split Split Groups Start->Split GroupA Group A: Vehicle Only (Metabolism Active) Split->GroupA GroupB Group B: + 1mM ABT (CYP Inhibited) Split->GroupB Treat Add Test Compound (Furan vs Aryl Piperazine) GroupA->Treat GroupB->Treat Incubate 24h Incubation Treat->Incubate Assay1 MTT Assay (Viability) Incubate->Assay1 Assay2 GSH Assay (Reactive Metabolites) Incubate->Assay2 Decision Compare A vs B Assay1->Decision Result1 A < B (Metabolic Toxicity) Likely Furan-based Decision->Result1 Result2 A = B (Direct Toxicity) Likely Aryl-based Decision->Result2

Figure 2: Differential cytotoxicity workflow to distinguish between direct mitochondrial toxins and bioactivation-dependent toxins.

References

  • Arbo, M. D., et al. (2014). "Piperazine designer drugs induce toxicity in cardiomyoblast H9c2 cells through mitochondrial impairment." Toxicology Letters.

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring."[4] Chemical Research in Toxicology.

  • Dias-da-Silva, D., et al. (2015). "In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells." Journal of Applied Toxicology.

  • Jeon, S. H., & Shin, C. G. (2021). "Effect of a novel piperazine compound on cancer cells." Applied Biological Chemistry.

  • Zheng, J., et al. (2022). "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition.

Sources

Safety & Regulatory Compliance

Safety

1-ethyl-4-(3-furylmethyl)piperazine proper disposal procedures

Executive Summary: The "Bottom Line" Immediate Action Required: 1-ethyl-4-(3-furylmethyl)piperazine is a specialized heterocyclic building block combining a basic piperazine core with a furan moiety. For disposal purpose...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bottom Line"

Immediate Action Required: 1-ethyl-4-(3-furylmethyl)piperazine is a specialized heterocyclic building block combining a basic piperazine core with a furan moiety. For disposal purposes, it must be treated as a Hazardous Organic Base with potential oxidative instability.[1]

  • Primary Disposal Route: High-Temperature Incineration (Stream C / Non-Halogenated Organic).

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) or halogenated waste streams if avoidable.[1]

  • Waste Code Classification (RCRA): While not explicitly P- or U-listed by specific name, it frequently meets characteristics for D001 (Ignitable) depending on the solvent carrier or D002 (Corrosive) if pH > 12.5.[1]

Chemical Profile & Hazard Causality

To handle this compound safely, you must understand why it behaves the way it does.[1] This is not just a list of rules; it is an application of Structure-Activity Relationships (SAR).

FeatureStructural ComponentHazard Implication (Causality)
Basicity Piperazine Ring (Tertiary Amine)Corrosive/Irritant: The nitrogen lone pairs act as proton acceptors. Contact with skin/mucosa causes chemical burns or severe irritation. Incompatible with acids (exothermic reaction).
Sensitization Piperazine Moiety Respiratory/Skin Sensitizer: Piperazines are notorious for inducing hypersensitivity (asthma-like symptoms) upon repeated inhalation.
Instability Furan Ring Oxidative Sensitivity: The electron-rich furan ring is susceptible to oxidation and ring-opening. prolonged exposure to air/light can degrade the compound, potentially forming reactive intermediates.[1]
Lipophilicity Ethyl & Furan Groups Dermal Absorption: The organic substituents increase lipid solubility, allowing the compound to penetrate nitrile gloves faster than simple inorganic bases.[1]

Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized.[1] The "Senior Scientist" approach prioritizes the prevention of reactions inside the waste container.

Step 1: Quenching (Only if Reactive Residues Remain)
  • Scenario: You have a reaction flask with unreacted 1-ethyl-4-(3-furylmethyl)piperazine.

  • Protocol: Dilute with a compatible non-halogenated solvent (e.g., Ethanol or Ethyl Acetate).[1] Do not quench directly with strong acid; the heat of neutralization can volatilize the amine, causing inhalation risks.[1]

Step 2: Container Selection
  • Material: Amber Glass or High-Density Polyethylene (HDPE).

    • Reasoning: Amber glass protects the furan ring from photo-degradation. HDPE is resistant to the basic amine structure.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Step 3: Waste Stream Segregation
  • Correct Stream: Non-Halogenated Organic Solvents (High BTU).

  • Incorrect Stream:

    • Halogenated Waste:[1][2] Mixing amines with halogenated solvents (like DCM) can sometimes lead to the formation of crystalline quaternary ammonium salts or "pressure events" over long storage.

    • Aqueous Acid Waste: Will cause immediate exothermic neutralization.

Detailed Disposal Workflow

This protocol ensures a self-validating chain of custody from bench to incinerator.

Visual Workflow (DOT Diagram)

DisposalWorkflow Start Waste Generation: 1-ethyl-4-(3-furylmethyl)piperazine StateCheck Determine Physical State Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck SolidWaste Solid Hazardous Waste (Double Bagged / Jar) Solid->SolidWaste Dissolve in solvent OR pack as solid StreamA Stream A: Halogenated Organic Waste (Avoid if possible) SolventCheck->StreamA Yes (e.g., DCM) StreamC Stream C: Non-Halogenated Organic Waste (PREFERRED) SolventCheck->StreamC No (e.g., EtOH, EtOAc) Labeling Labeling: Full Chemical Name Check 'Basic' & 'Toxic' StreamA->Labeling StreamC->Labeling SolidWaste->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Handoff EHS / Vendor Pickup (Incineration) Storage->Handoff

Caption: Logical decision tree for segregating piperazine-derivative waste streams to minimize incompatibility risks.

Procedural Steps
  • PPE Donning:

    • Wear double nitrile gloves (outer layer >0.11 mm) or Silver Shield® gloves if handling pure concentrated liquid.

    • Use a fume hood to prevent inhalation of amine vapors (sensitization risk).

  • Solubilization (For Solids):

    • If disposing of pure solid, it is often safer to dissolve it in a small amount of combustible solvent (e.g., ethanol) to facilitate incineration.[1]

    • Why? Loose powders can disperse toxic dust during compaction at the waste facility. Solutions are contained.

  • Labeling:

    • Strict Rule: Do not use the abbreviation "EFMP." Write: 1-ethyl-4-(3-furylmethyl)piperazine.

    • Hazard Checkboxes: Mark "Irritant," "Flammable" (if in solvent), and "Basic."[1]

  • Satellite Accumulation:

    • Store in a secondary container (tray) separate from oxidizers.

    • Cap tightly.[3][4][5] Amines absorb CO2 from the air (carbamate formation), which can clog container threads over months.[1]

Emergency Contingencies

Every protocol must account for failure.

  • Spill (Liquid):

    • Evacuate the immediate area (respiratory risk).[4][6]

    • Cover with vermiculite or clay absorbent . Do not use paper towels (high surface area + furan/amine = potential oxidation heat).

    • Scoop into a disposable container and label as hazardous waste.

  • Skin Contact:

    • Flush with water for 15 minutes.

    • Do not use vinegar to "neutralize" on skin; the heat of reaction can worsen the burn.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.).[7] Compound Summary: Piperazine Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.